(R)-CPP
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVGUPIVTLGRGI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208909 | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126453-07-4 | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126453-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126453074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QV2VT7SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-CPP: A Deep Dive into its Antagonistic Action on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
(R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to reversibly bind to the glutamate recognition site on the NMDA receptor has made it a valuable tool in neuroscience research for elucidating the physiological and pathological roles of NMDA receptor-mediated glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, receptor subtype selectivity, and functional effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its effects by directly competing with the endogenous agonist, glutamate, for binding to the S1 and S2 domains of the GluN2 subunits of the NMDA receptor.[1][2] This competitive binding prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that is characteristic of NMDA receptor activation.[3] This action effectively blocks the downstream signaling cascades initiated by NMDA receptor-mediated calcium entry.
Quantitative Analysis of this compound's Interaction with NMDA Receptors
The affinity and selectivity of this compound for different NMDA receptor subtypes have been extensively characterized through radioligand binding assays and electrophysiological studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) of this compound for NMDA Receptor Subtypes
| NMDA Receptor Subtype | Ki (μM) | Reference |
| GluN2A | 0.041 | |
| GluN2B | 0.27 | |
| GluN2C | 0.63 | |
| GluN2D | 1.99 |
This data demonstrates the selectivity of this compound, with a significantly higher affinity for GluN2A-containing receptors.
Table 2: Functional Potency (IC50) of this compound
| Experimental Model | Parameter | Value | Reference |
| Rat Striatal Slices (NMDA-evoked [3H]ACh release) | IC50 | 8 µM | [4] |
Visualizing the Mechanism and Signaling Pathways
To better understand the molecular interactions and downstream consequences of this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CPP: A Technical Guide to its Antagonist Properties at the NMDA Receptor Glutamate Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its action is targeted at the glutamate binding site on the GluN2 subunit of the NMDA receptor complex.[2][3] This document provides an in-depth technical overview of the antagonist properties of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This compound's ability to cross the blood-brain barrier and its activity in vivo make it a valuable tool in neuroscience research for studying the physiological and pathological roles of NMDA receptors.[1]
Quantitative Data
The antagonist properties of this compound have been quantified across various experimental paradigms. The following tables summarize key binding affinity and potency data, providing a comparative overview of its interaction with different NMDA receptor subunits.
Table 1: Binding Affinity (Ki) of this compound for NMDA Receptor Subunits
| NMDA Receptor Subunit | Ki (μM) | Source |
| GluN2A | 0.04 - 0.041 | [4] |
| GluN2B | 0.27 - 0.3 | [4] |
| GluN2C | 0.6 - 0.63 | [4] |
| GluN2D | 1.99 - 2.0 | [4] |
| Overall NMDA Receptor | 0.14 | [4] |
Table 2: Functional Potency (IC50/EC50) of this compound
| Experimental Model | Parameter | Value | Source |
| NMDA-induced depolarizations (isolated frog spinal cord) | pA2 | 6.56 | [4] |
| NMDA-induced sodium efflux (rat brain slices) | pA2 | 6.2 | [4] |
| Sound-induced seizures (DBA/2 mice) | ED50 | 65.8 µmol/kg | [4] |
| Stroboscopic-induced seizures (P. papio photosensitive baboons) | ED50 | 127 µmol/kg | [4] |
| Contextual Fear Conditioning (in vivo) | EC50 | 53 nM (free concentration) | [5] |
| fEPSPNMDA block (hippocampal slices) | IC50 | 434 nM | [5] |
| LTP block (hippocampal slices) | IC50 | 361 nM | [5] |
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site located on the GluN2 subunits of the NMDA receptor.[1][2] This means that this compound directly competes with the endogenous agonist, glutamate, for the same binding pocket. By occupying this site, this compound prevents glutamate from binding and subsequently inhibits the conformational changes required for ion channel opening. This blockade of the ion channel prevents the influx of Ca2+ and Na+ ions, thereby inhibiting the excitatory neurotransmission mediated by the NMDA receptor. The selectivity of this compound for different GluN2 subunits, with a preference for GluN2A, allows for the dissection of the roles of specific NMDA receptor subtypes in various neuronal processes.
Experimental Protocols
The characterization of this compound's antagonist properties relies on a variety of well-established experimental techniques. Below are detailed methodologies for two key assays: radioligand binding and electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NMDA receptor.
1. Membrane Preparation:
-
Homogenize frozen brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed to remove large debris.[6]
-
Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g).[6]
-
Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[6]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[6]
-
On the day of the assay, thaw and resuspend the membranes in the final binding buffer.[6]
2. Binding Assay (Filtration Method):
-
The assay is typically performed in a 96-well plate format.[6]
-
To each well, add the membrane preparation, a solution of the radioligand (e.g., [3H]CGS-19755 or [3H]CPP), and varying concentrations of unlabeled this compound.[6]
-
To determine non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of a saturating, unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters and measure the radioactivity retained on them using a scintillation counter.[6]
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.[6]
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the functional inhibition of NMDA receptor-mediated currents by this compound.
1. Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 cells) transfected with the desired NMDA receptor subunits.[7]
-
Plate the cells on coverslips for easy mounting on the microscope stage.[7]
2. Recording Setup:
-
Transfer a coverslip with the cells to a recording chamber continuously perfused with an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES).[8]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with an internal solution (e.g., containing K-gluconate or CsCl, and a buffer).
-
Approach a cell with the pipette and form a high-resistance seal (giga-ohm seal) with the cell membrane.[7]
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[7]
3. Data Acquisition:
-
Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.[9]
-
To isolate NMDA receptor-mediated currents, the external solution should contain antagonists for other glutamate receptors (e.g., NBQX for AMPA receptors) and GABAA receptors (e.g., picrotoxin), and a low concentration of Mg2+.[5][8] Glycine or D-serine should be included as a co-agonist.
-
Evoke NMDA receptor currents by applying a solution containing an NMDA receptor agonist (e.g., NMDA or glutamate).[9]
-
After establishing a stable baseline response, co-apply the agonist with increasing concentrations of this compound.[9]
-
Record the inhibition of the agonist-evoked current at each this compound concentration.
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a logistic function to determine the IC50 value.[7]
Visualizations
NMDA Receptor Signaling Pathway
Caption: Competitive antagonism of this compound at the NMDA receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
Logic of Competitive Antagonism
Caption: Decision logic of this compound's competitive action.
References
- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrophysiology [protocols.io]
- 9. benchchem.com [benchchem.com]
(R)-CPP: A Technical Profile on GluN2A Subunit Selectivity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that is fundamental to excitatory neurotransmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory.[1][2] NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[3][4][5] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, making subunit-selective antagonists highly sought-after tools for both research and therapeutic development.[6] This document provides a detailed technical overview of (R)-CPP [(R)-(-)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid], a potent competitive NMDA receptor antagonist, with a specific focus on its selectivity for receptors containing the GluN2A subunit versus other GluN2 variants.
Quantitative Selectivity Profile
This compound demonstrates a preferential binding affinity for NMDA receptors incorporating the GluN2A subunit. This selectivity is evident from inhibition constant (Kᵢ) values derived from competitive radioligand binding assays against recombinant NMDA receptors. The compound shows the highest affinity for GluN2A-containing receptors, with progressively lower affinities for GluN2B, GluN2C, and GluN2D subunits.[6]
Table 1: this compound Inhibition Constants (Kᵢ) at Recombinant NMDA Receptors
| Receptor Subunit Composition | Kᵢ (μM) | Fold Selectivity (vs. GluN2A) |
|---|---|---|
| GluN1/GluN2A | 0.041 | 1.0 |
| GluN1/GluN2B | 0.27 | ~6.6 |
| GluN1/GluN2C | 0.63 | ~15.4 |
| GluN1/GluN2D | 1.99 | ~48.5 |
Data sourced from references[7].
Experimental Methodologies
The quantitative data presented above are primarily generated through two key experimental paradigms: competitive radioligand binding assays and electrophysiological functional assays.
Competitive Radioligand Binding Assay
This biochemical assay quantifies the affinity of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the target receptor.
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 cells are transfected with plasmids encoding the specific human NMDA receptor subunits of interest (e.g., GluN1 and GluN2A).
-
Alternatively, rat brain cortical membranes, a rich source of NMDA receptors, can be prepared through homogenization and differential centrifugation to isolate the membrane fraction.[3][8] The tissue is homogenized in an ice-cold buffer, centrifuged at low speed (e.g., 1,000 x g) to remove nuclei, and the resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[3] The final pellet is resuspended and protein concentration is determined.[3]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Reaction wells contain:
-
Assay Buffer: A buffered solution, commonly 50 mM Tris-HCl at pH 7.4.[3]
-
Radioligand: A tritiated NMDA receptor antagonist, such as [³H]CGP 39653 or [³H]CPP, is used at a concentration near its dissociation constant (Kd).
-
Membrane Preparation: A specific amount of membrane protein (e.g., 0.2-0.5 mg/mL) is added to each well.[3]
-
Test Compound: Serial dilutions of this compound are added to the respective wells to generate a competition curve.
-
-
Control wells are included for Total Binding (no competing compound) and Non-specific Binding (a high concentration of a non-labeled antagonist, like 10 µM PCP, to saturate all specific binding sites).[3]
-
-
Incubation and Filtration:
-
The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.[3]
-
The incubation is terminated by rapid filtration through a glass fiber filter mat (often pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.[3] This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.[3]
-
-
Quantification and Analysis:
-
The dried filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Specific Binding is calculated by subtracting Non-specific Binding from Total Binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound. The resulting sigmoidal curve is used to calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide on (R)-CPP Binding Affinity and Ki Values
(R)-CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) is a potent and selective competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of its binding characteristics, the experimental methods used to determine these properties, and the relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] By occupying this site, it prevents the endogenous agonist, glutamate, from binding and activating the receptor. This inhibition blocks the influx of cations, particularly Ca²⁺, through the ion channel.[2] The NMDA receptor itself is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits.[3] The glutamate binding site is located on the GluN2 subunits.[3]
Binding Affinity and Ki Values
The affinity of this compound for the NMDA receptor is high, with Ki values typically in the nanomolar range. The Ki value is the inhibition constant and represents the concentration of the competing ligand (this compound) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.
This compound exhibits some selectivity for different NMDA receptor subtypes, which are defined by their GluN2 subunit composition (GluN2A, GluN2B, GluN2C, and GluN2D). It generally shows the highest affinity for receptors containing the GluN2A subunit.[4][5]
Table 1: this compound Ki Values for Recombinant NMDA Receptor Subtypes
| GluN2 Subunit | Ki (μM) |
| GluN2A | 0.041 |
| GluN2B | 0.27 |
| GluN2C | 0.63 |
| GluN2D | 1.99 |
Data sourced from references[4]
Table 2: this compound Ki Values from Various Binding Assays
| Radioligand | Tissue Preparation | Ki (µM) |
| [³H]D-AP5 | Rat brain membranes | Not specified, but noted as a potent displacer[6] |
| Not specified | Recombinant NMDA receptors | 0.14[7] |
NMDA Receptor Signaling Pathways
Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing an influx of Na⁺ and Ca²⁺.[2][8] The rise in intracellular Ca²⁺ acts as a critical second messenger, triggering a cascade of downstream signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[8][9][10]
Key signaling events initiated by NMDA receptor activation include:
-
Activation of Kinases: Increased intracellular Ca²⁺ activates several protein kinases, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[8][11]
-
Gene Expression Regulation: Ca²⁺ influx can lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression related to long-term changes in synaptic function.[8][9]
-
Activation of other signaling cascades: The phosphoinositide-3-kinase (PI3K)-Akt pathway and the ERK1/2 pathway are also influenced by NMDA receptor activity.[9]
By blocking Ca²⁺ entry, this compound effectively inhibits these downstream signaling cascades.
Caption: this compound competitively antagonizes the NMDA receptor, blocking downstream signaling.
Experimental Protocols
The determination of binding affinity (Ki values) for compounds like this compound predominantly relies on radioligand binding assays.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[12]
Objective: To determine the inhibition constant (Ki) of this compound for the NMDA receptor.
Materials:
-
Receptor Source: Rat brain cortical membranes or cells expressing specific recombinant NMDA receptor subtypes.[3]
-
Radioligand: A tritium-labeled NMDA receptor antagonist, such as [³H]CGP 39653 or [³H]CGS 19755.[3][13]
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl.
-
Wash Buffer: Ice-cold buffer to stop the reaction.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[3][14]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in an ice-cold buffer.[3]
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[3]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., via BCA or Bradford assay).[3] Store aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation on ice.[3]
-
In a 96-well plate, set up triplicate wells for:
-
-
Incubation:
-
Filtration and Washing:
-
Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Caption: Step-by-step workflow for determining Ki values via radioligand binding assay.
References
- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
(R)-CPP: A Technical Guide to its Function as a Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (R)-CPP. It details its mechanism of action as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its effects by competing with the endogenous co-agonist glutamate at its binding site on the GluN2 subunits of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to its GluN1 subunit for activation.[1] Upon activation and in conjunction with postsynaptic membrane depolarization which relieves a magnesium (Mg²⁺) block, the channel opens, allowing for the influx of cations, most notably Calcium (Ca²⁺).[2] This Ca²⁺ influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[3]
As a competitive antagonist, this compound binds to the glutamate binding site on the GluN2 subunit, preventing glutamate from binding and thereby inhibiting receptor activation.[2] This blockade of the NMDA receptor prevents ion influx and subsequent downstream signaling. This compound is the more active enantiomer of the racemic mixture (RS)-CPP and has the significant advantage of being able to cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[4]
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Quantitative Data
The following tables summarize the binding affinities and in vivo efficacy of this compound.
Table 1: Binding Affinity of this compound for NMDA Receptor Subunits
| NMDA Receptor Subunit | Kᵢ (μM) |
| GluN2A | 0.041[5] |
| GluN2B | 0.27[5] |
| GluN2C | 0.63[5] |
| GluN2D | 1.99[5] |
Table 2: In Vivo Efficacy of this compound
| Behavioral Assay | Animal Model | IC₅₀ |
| Contextual Fear Conditioning | Mouse | 2.3 mg/kg (IP)[4] |
Table 3: Pharmacokinetic Parameters of (RS)-CPP
| Parameter | Value | Species |
| Elimination Half-life (t₁/₂) - Plasma | 8.8 minutes | Mouse[6] |
| Elimination Half-life (t₁/₂) - Brain | 14.3 minutes | Mouse[6] |
| Brain to Plasma Concentration Ratio | ~1:18 | Mouse[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of this compound for the NMDA receptor.
-
Materials:
-
Rat brain cortical membranes (or cells expressing specific NMDA receptor subunits)
-
Radioligand: e.g., [³H]CGP 39653 (a competitive NMDA receptor antagonist)
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay buffer.
-
Non-specific Binding (NSB) wells: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653).
-
Competition wells: Dilutions of this compound.
-
-
Add the radioligand (e.g., [³H]CGP 39653) to all wells at a final concentration near its Kd value.
-
Add the membrane preparation (20-50 µg of protein per well) to all wells.
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
-
Materials:
-
Cultured neurons or cells expressing NMDA receptors.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
NMDA (agonist).
-
This compound (antagonist).
-
Patch-clamp amplifier and data acquisition system.
-
-
Procedure:
-
Prepare cells on coverslips for recording.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) to evoke an inward NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply NMDA with increasing concentrations of this compound.
-
Record the inhibition of the NMDA-evoked current at each concentration of this compound.
-
Wash out this compound to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data with a logistic function to determine the IC₅₀ value.
-
Contextual Fear Conditioning
This protocol is for assessing the effect of this compound on hippocampus-dependent learning and memory in mice.[4]
-
Materials:
-
Male C57BL/6J mice.
-
Fear conditioning apparatus with a grid floor connected to a shock generator.
-
This compound.
-
Vehicle (e.g., saline).
-
-
Procedure:
-
Habituation: Handle the mice for several days before the experiment.
-
Drug Administration: Administer this compound (e.g., 0, 1, 3, 10 mg/kg, IP) or vehicle to different groups of mice 30-60 minutes before the training session.
-
Training (Day 1):
-
Place each mouse in the fear conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).
-
Deliver a series of foot shocks (e.g., 2 shocks of 0.7 mA for 2 seconds, with a 1-minute interval).
-
Return the mouse to its home cage after the training session.
-
-
Context Test (Day 2):
-
Place each mouse back into the same conditioning chamber for a set period (e.g., 5 minutes) without delivering any shocks.
-
Record the mouse's behavior, specifically the amount of time it spends "freezing" (complete immobility except for respiration).
-
-
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the context test.
-
Compare the freezing behavior between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
If a dose-response is observed, calculate the IC₅₀ for the suppression of freezing behavior.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of a novel NMDA receptor antagonist like this compound.
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References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Structure and Synthesis of (R)-CPP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CPP, chemically known as (R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its enantioselective interaction with the glutamate binding site, particularly on GluN2A-containing NMDA receptors, has made it a valuable tool in neuroscience research. This document provides an in-depth overview of the chemical structure, physicochemical properties, and a representative enantioselective synthesis of this compound. Furthermore, it details its mechanism of action through the modulation of NMDA receptor signaling pathways.
Chemical Structure and Properties
This compound is a piperazine derivative containing a carboxylic acid moiety and a phosphonopropyl side chain. The stereochemistry at the C2 position of the piperazine ring is crucial for its high affinity and selectivity towards the NMDA receptor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |
| Molecular Formula | C₈H₁₇N₂O₅P | [1] |
| Molecular Weight | 252.21 g/mol | [1] |
| CAS Number | 126453-07-4 | [1] |
| SMILES | O=P(O)(O)CCCN1CCN--INVALID-LINK--C(O)=O | |
| Solubility | Soluble in water (100 mM) | [1] |
| Storage | Room temperature (desiccate) | [1] |
Enantioselective Synthesis of this compound
The synthesis of this compound in its enantiomerically pure form is critical for its specific biological activity. The following is a representative synthetic pathway, based on established chemical principles. For precise experimental details, including reagent quantities, reaction conditions, and yields, consulting the original peer-reviewed literature, such as the work by Aebischer et al. (1989), is highly recommended.
General Synthetic Strategy
The synthesis typically involves the construction of the chiral piperazine-2-carboxylic acid core, followed by the alkylation of the N4 position with a phosphonopropyl group.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Representative)
Step 1: Synthesis of (R)-Piperazine-2-carboxylic acid derivative: This step often starts from a readily available chiral starting material like (R)-aspartic acid. The synthesis involves a series of reactions to form the piperazine ring while retaining the stereochemistry at the alpha-carbon. This may include cyclization, reduction, and protection of functional groups.
Step 2: N-Alkylation: The protected (R)-piperazine-2-carboxylic acid derivative is then alkylated at the N4 position. This is typically achieved by reacting it with a suitable 3-halopropylphosphonic acid ester in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).
Step 3: Deprotection: The final step involves the removal of all protecting groups from the carboxylic acid and phosphonic acid moieties. This is usually accomplished by acid hydrolysis (e.g., with concentrated HCl) to yield the final product, this compound.
Table 2: Representative Synthetic Protocol Data
| Step | Key Reagents | General Conditions | Product |
| 1 | (R)-Aspartic acid, various reagents for cyclization and protection | Multi-step, specific conditions vary | Protected (R)-piperazine-2-carboxylic acid |
| 2 | Diethyl 3-bromopropylphosphonate, K₂CO₃, DMF | Heat | Protected this compound |
| 3 | Concentrated HCl | Reflux | This compound |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of Ca²⁺ into the postsynaptic neuron. This compound shows a degree of selectivity for NMDA receptors containing the GluN2A subunit.[2]
The blockade of NMDA receptors by this compound has significant downstream consequences for intracellular signaling cascades that are crucial for synaptic plasticity, learning, and memory.
Caption: this compound antagonism of the NMDA receptor signaling pathway.
The inhibition of Ca²⁺ influx prevents the activation of calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase (ERK). These kinases are pivotal in the molecular processes that underlie long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking these pathways, this compound can impair these forms of synaptic plasticity.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of NMDA receptor function. Its well-defined chemical structure, coupled with a challenging but achievable enantioselective synthesis, allows for precise investigations into the role of GluN2A-containing NMDA receptors in physiological and pathological processes. A thorough understanding of its synthesis and mechanism of action is essential for its effective application in neuroscience and drug development.
References
A Comparative Analysis of (R)-CPP and (S)-CPP Enantiomer Activity at the NMDA Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the pharmacological activity of the (R) and (S) enantiomers of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the stereoselectivity of CPP and its implications for neuroscience research.
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Consequently, it is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. CPP is a highly selective and potent competitive antagonist at the NMDA receptor glutamate binding site. As a chiral molecule, CPP exists as two enantiomers, (R)-CPP and (S)-CPP. The available scientific literature overwhelmingly indicates that the pharmacological activity of CPP resides almost exclusively in the (R)-enantiomer, which is significantly more potent than the (S)-enantiomer. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing enantiomeric activity, and visualizes key pathways and workflows.
Data Presentation: Quantitative Comparison of this compound and (S)-CPP Activity
A thorough review of the literature reveals a significant disparity in the available quantitative data for the two enantiomers of CPP. The (R)-enantiomer is well-characterized as the active form, with extensive data on its binding affinity and potency. In contrast, specific quantitative data for the (S)-enantiomer is sparse, with most studies focusing on the racemate ((RS)-CPP) or the more active (R)-form.
The following table summarizes the available binding affinity (Ki) data for this compound at different NMDA receptor subunits. This data highlights the stereoselectivity of CPP and the preference of the (R)-enantiomer for GluN2A-containing receptors.[1][2]
| Enantiomer | NMDA Receptor Subunit | Binding Affinity (Ki) in µM |
| This compound | GluN2A | 0.041[1] |
| GluN2B | 0.27[1] | |
| GluN2C | 0.63[1] | |
| GluN2D | 1.99[1] | |
| (S)-CPP | All Subunits | Data not readily available in the literature |
Note: The lack of specific Ki values for (S)-CPP in the literature underscores the significant difference in potency between the two enantiomers, with the (S)-form being considered largely inactive.
The racemate, (RS)-CPP, is also a potent NMDA receptor antagonist and is known to be active in vivo, crossing the blood-brain barrier.[3][4]
Signaling Pathways and Experimental Workflows
To understand the context of this compound and (S)-CPP activity, it is essential to visualize the NMDA receptor signaling pathway and the experimental workflows used to compare enantiomer activity.
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor. This compound acts as a competitive antagonist at the glutamate binding site on the GluN2 subunits, thereby inhibiting this pathway.
Experimental Workflow for Comparing Enantiomer Activity
The following diagram outlines a typical experimental workflow for comparing the in vitro and in vivo activity of this compound and (S)-CPP.
Experimental Protocols
Competitive NMDA Receptor Radioligand Binding Assay
This protocol details a method to determine the binding affinity (Ki) of this compound and (S)-CPP for the NMDA receptor in rat brain membranes.
Materials:
-
Rat brain cortices
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]CPP or [³H]CGP 39653 (a potent NMDA antagonist radioligand)
-
Non-specific binding control: A high concentration of unlabeled (RS)-CPP or another potent NMDA antagonist.
-
This compound and (S)-CPP test compounds
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)
-
Polyethylenimine (PEI) solution (0.3% w/v)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Plate shaker
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer.
-
Pre-treat the filter plates by soaking them in 0.3% PEI for at least 30 minutes to reduce non-specific binding.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer + radioligand + membrane suspension.
-
Non-specific Binding: Assay buffer + radioligand + high concentration of unlabeled antagonist + membrane suspension.
-
Test Compound: Assay buffer + radioligand + serial dilutions of this compound or (S)-CPP + membrane suspension.
-
-
Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis in Rodents
This protocol describes a method to assess the in vivo effects of this compound and (S)-CPP on extracellular neurotransmitter levels in a specific brain region of a freely moving rodent.
Materials:
-
Adult rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate membrane length and molecular weight cut-off)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector (preferably refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and (S)-CPP for administration
-
Surgical instruments
-
Anesthesia
-
HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum, hippocampus, or prefrontal cortex).
-
Slowly lower the guide cannula to the predetermined stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline of extracellular neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound or (S)-CPP via one of the following methods:
-
Systemic administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Reverse dialysis: Include a known concentration of the compound in the aCSF being perfused through the probe for local administration.
-
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals for several hours post-drug administration.
-
Store the collected samples at -80°C until analysis.
-
Quantify the concentrations of relevant neurotransmitters (e.g., glutamate, dopamine, GABA) in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal.
-
Compare the effects of this compound and (S)-CPP on neurotransmitter levels over time to determine their in vivo potency and efficacy.
-
At the end of the experiment, histologically verify the placement of the microdialysis probe.
-
Conclusion
The stereochemistry of CPP plays a crucial role in its pharmacological activity, with the (R)-enantiomer being a highly potent and selective NMDA receptor antagonist. The lack of readily available quantitative data for the (S)-enantiomer strongly suggests its minimal contribution to the overall activity of the racemate. The experimental protocols provided in this guide offer a framework for the detailed characterization of the stereoselective effects of CPP and other chiral compounds targeting the NMDA receptor. Further research specifically aimed at quantifying the activity of (S)-CPP would be beneficial for a more complete understanding of the structure-activity relationship of this important class of NMDA receptor antagonists.
References
(R)-CPP: A Technical Guide to a Potent and Selective NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (R)-CPP. It details its discovery, pharmacological properties, and its establishment as a critical research tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. This document includes quantitative data, key experimental protocols, and visualizations of associated pathways and workflows to facilitate its application in research and development.
Introduction: The Significance of NMDA Receptor Antagonism
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by several receptor subtypes. Among these, the N-methyl-D-aspartate (NMDA) receptor is pivotal for synaptic plasticity, a fundamental process for learning and memory.[1][2] However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in a range of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2]
The development of selective NMDA receptor antagonists has been crucial for elucidating the receptor's physiological and pathological roles.[1] this compound emerged as a highly potent and selective competitive antagonist, acting at the glutamate binding site of the NMDA receptor.[3] Its ability to cross the blood-brain barrier has made it an invaluable tool for in vivo studies.[3][4]
Discovery and Development
This compound was developed as a conformationally restricted analog of 2-amino-7-phosphonoheptanoic acid (AP7).[5] The introduction of a piperazine ring created a more rigid structure, leading to a significant increase in potency compared to its linear counterparts.[1][4] The development of this compound and similar compounds, such as CGS-19755 (a rigid analog of AP5), provided researchers with powerful tools to selectively block NMDA receptor function.[1][6][7] These antagonists have been instrumental in demonstrating the role of NMDA receptors in seizures, ischemia, and synaptic plasticity.[1][7][8]
The workflow for the discovery and development of a research tool like this compound typically follows a structured path from initial design and synthesis to comprehensive characterization.
Pharmacological Profile
This compound is a competitive antagonist, meaning it binds to the same site as the endogenous agonist, glutamate, on the NMDA receptor, thereby preventing its activation.[3][9] It exhibits high affinity and selectivity for the NMDA receptor over other glutamate receptors like AMPA and kainate receptors.[7]
Binding Affinity and Potency
Quantitative analysis has established the high affinity of this compound for the NMDA receptor. It shows some preference for receptors containing the GluN2A subunit.[10][11]
| Parameter | Receptor/Assay | Value | Reference |
| IC₅₀ | [³H]CPP Binding (Rat Brain) | 50 nM | [7] |
| Kᵢ | Recombinant GluN2A-containing NMDAR | 0.041 µM (41 nM) | [10][11] |
| Kᵢ | Recombinant GluN2B-containing NMDAR | 0.27 µM (270 nM) | [10][11] |
| Kᵢ | Recombinant GluN2C-containing NMDAR | 0.63 µM (630 nM) | [10][11] |
| Kᵢ | Recombinant GluN2D-containing NMDAR | 1.99 µM (1990 nM) | [10][11] |
| IC₅₀ | NMDA fEPSP Block (in vitro) | 434 nM | [4][12] |
| IC₅₀ | LTP Suppression (in vitro) | 361 nM | [4][12] |
In Vivo Activity
This compound has demonstrated robust effects in various animal models, highlighting its utility as a research tool. It possesses anticonvulsant, anxiolytic, and neuroprotective properties.[6][8]
| In Vivo Model | Species | Effect | ED₅₀ / Dose | Reference |
| Maximal Electroshock | Mouse | Anticonvulsant | 2.0 mg/kg (i.p.) | [7] |
| Maximal Electroshock | Rat | Anticonvulsant | 3.8 mg/kg (i.p.) | [7] |
| Conflict Test (Anxiety) | Rat | Anxiolytic | 1.73 mg/kg (i.p.) | [6] |
| Contextual Fear Conditioning | Mouse | Memory Impairment | EC₅₀ = 2.3 mg/kg | [4] |
Key Signaling Pathways
The binding of this compound to the glutamate site on the NMDA receptor prevents the conformational changes necessary for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action inhibits the downstream signaling cascades that are crucial for synaptic plasticity and, in excess, lead to excitotoxicity.
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to characterize this compound. Specific parameters may vary between laboratories.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ of this compound at the NMDA receptor.
Materials:
-
Radioligand: [³H]-CPP or [³H]-CGS 19755.[7]
-
Tissue Preparation: Crude synaptic membranes from rat forebrain.
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Apparatus: Centrifuge, scintillation counter, glass fiber filters.
Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer.
-
Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (the competitor).
-
Separation: After incubation (e.g., 20 min at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation.
In Vitro Electrophysiology (Brain Slice)
This technique measures the effect of this compound on synaptic transmission in a more intact neural circuit.
Objective: To determine the IC₅₀ of this compound for blocking NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[4]
Materials:
-
Preparation: Acute hippocampal slices from rodents.
-
Solution: Artificial cerebrospinal fluid (aCSF).
-
Pharmacology: A cocktail to isolate NMDA currents (e.g., CNQX to block AMPA receptors, bicuculline for GABA-A receptors) and various concentrations of this compound.[4]
-
Apparatus: Slicer (e.g., vibratome), recording chamber, stimulating and recording electrodes, amplifier, digitizer.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature.
-
Recording: Transfer a slice to a recording chamber perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Isolate NMDA fEPSP: Perfuse the slice with aCSF containing AMPA and GABA receptor blockers. Evoke synaptic responses and record the isolated NMDA receptor-mediated fEPSP.[4]
-
Drug Application: After establishing a stable baseline response, perfuse the slice with aCSF containing a known concentration of this compound. Record the change in the fEPSP amplitude.
-
Data Analysis: Repeat step 4 with multiple concentrations of this compound. Plot the percentage of fEPSP inhibition against the log concentration of this compound to determine the IC₅₀.[4]
Conclusion
This compound has been a cornerstone in neuroscience research for decades. Its high potency, selectivity, and in vivo activity have enabled countless studies that have shaped our understanding of the NMDA receptor's role in health and disease.[3][6] The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this powerful pharmacological tool in their own investigations into the complexities of glutamatergic neurotransmission.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA antagonists, CPP and CGS 19755, lack affinity for central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. This compound | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 11. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 12. biorxiv.org [biorxiv.org]
The Role of (R)-CPP in Modulating Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory glutamatergic neurotransmission in the central nervous system. By binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, this compound effectively blocks its activation, thereby modulating a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and its effects on glutamatergic signaling. We present quantitative data on its binding affinities and inhibitory concentrations, detail key experimental methodologies for its characterization, and visualize the complex signaling pathways it influences. This document serves as a comprehensive resource for researchers and drug development professionals working to understand and target the glutamatergic system.
Introduction to this compound and Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the vertebrate nervous system, playing a fundamental role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a variety of ionotropic and metabotropic receptors. Among these, the NMDA receptor is unique due to its voltage-dependent activation, high calcium permeability, and its role as a molecular coincidence detector.[2][3] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and depression.[3][4]
This compound is a rigid analog of 2-amino-7-phosphonoheptanoate and a highly potent and selective competitive antagonist at the NMDA receptor.[5] It acts by competing with glutamate for its binding site on the GluN2 subunit. A key advantage of this compound in experimental studies is its ability to cross the blood-brain barrier, allowing for systemic administration in in vivo models.[3] The R-isomer is the more active enantiomer of the racemic mixture (RS)-CPP.[6]
Mechanism of Action of this compound
This compound exerts its effects by competitively inhibiting the binding of glutamate to the agonist binding domain of the GluN2 subunit of the NMDA receptor.[7][8] This prevents the conformational change required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that would normally occur upon receptor activation.[2][9] This blockade of ion flow inhibits the downstream signaling cascades that are initiated by NMDA receptor activation.
This compound displays some selectivity for NMDA receptors containing the GluN2A subunit.[6][10] This subunit selectivity can influence its functional effects in different brain regions and at different developmental stages.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with NMDA receptors.
| Parameter | Receptor Subtype | Value (μM) | Reference |
| Ki | GluN2A | 0.041 | [6][10] |
| GluN2B | 0.27 | [6][10] | |
| GluN2C | 0.63 | [6][10] | |
| GluN2D | 1.99 | [6][10] | |
| IC50 | NMDA-evoked [³H]ACh release | 8 | [5] |
| fEPSPNMDA | 0.434 | [5] | |
| Long-Term Potentiation (LTP) | 0.361 | [5] | |
| EC50 | Contextual Fear Conditioning | 0.053 | [5] |
Key Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different NMDA receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) expressing specific recombinant NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand that binds to the glutamate binding site of the NMDA receptor (e.g., [³H]CGP 39653). The incubation is performed in the presence of varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology: In Vitro Slice Recording
This technique is used to measure the effect of this compound on synaptic transmission and plasticity, such as Long-Term Potentiation (LTP).
Methodology:
-
Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the brain region of interest (e.g., hippocampus) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dendritic region of neurons (e.g., stratum radiatum of CA1) using a glass microelectrode. Synaptic responses are evoked by stimulating afferent fibers (e.g., Schaffer collaterals).
-
Drug Application: After establishing a stable baseline recording, this compound is bath-applied to the slice at a known concentration.
-
LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Data Analysis: The amplitude and/or slope of the fEPSPs are measured before and after the application of this compound and before and after LTP induction. The percentage of inhibition of the NMDA receptor-mediated component of the EPSP and the blockade of LTP are then quantified.
In Vivo Microdialysis
This technique allows for the in vivo measurement of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or striatum) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (aCSF) at a slow, constant flow rate. Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.
-
Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of glutamate, GABA, and other neurotransmitters in the dialysate samples is determined using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.
-
Data Analysis: Changes in the extracellular concentrations of neurotransmitters following the administration of this compound are analyzed and compared to baseline levels.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound, by blocking NMDA receptor activation, inhibits the influx of calcium and the subsequent activation of numerous downstream signaling cascades. The following diagrams illustrate the key pathways affected.
References
- 1. Development and characterization of functional antibodies targeting NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Potential of (R)-CPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CPP, the R-enantiomer of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission, is critically involved in synaptic plasticity, learning, and memory.[1] However, its overactivation under pathological conditions, such as stroke and traumatic brain injury, leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[2][3] this compound's ability to selectively block the NMDA receptor makes it a compelling candidate for neuroprotective therapies aimed at mitigating the detrimental effects of excitotoxic insults. This technical guide provides a comprehensive overview of the neuroprotective potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by competitively antagonizing the glutamate binding site on the NMDA receptor.[4] This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the opening of the ion channel and reducing the influx of calcium ions (Ca2+). The reduction in intracellular calcium is a critical step in preventing the activation of downstream neurotoxic cascades.
This compound exhibits a degree of selectivity for NMDA receptors containing the GluN2A subunit.[4] This selectivity may be advantageous, as different NMDA receptor subunits are implicated in distinct physiological and pathological processes. By preferentially targeting GluN2A-containing receptors, this compound may offer a more targeted neuroprotective effect with a potentially improved side-effect profile compared to non-selective NMDA receptor antagonists.
The downstream signaling pathways modulated by this compound-mediated NMDA receptor antagonism are multifaceted and central to its neuroprotective action. By attenuating Ca2+ influx, this compound is hypothesized to prevent the activation of several key enzymes and transcription factors involved in neuronal apoptosis and necrosis. These include:
-
Calpains and Caspases: Excessive intracellular Ca2+ can activate calpains, a family of calcium-dependent proteases, and trigger caspase cascades, both of which play significant roles in the execution of apoptotic cell death.[5][6][7][8][9]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a complex signaling cascade that can mediate both pro-survival and pro-death signals depending on the nature and duration of the stimulus.[10][11][12][13][14] Dysregulation of this pathway following excitotoxic insults can contribute to neuronal damage.
-
CREB Phosphorylation: The transcription factor cAMP response element-binding protein (CREB) is crucial for neuronal survival and plasticity. Its phosphorylation at Serine 133 is often associated with the transcription of pro-survival genes.[15][16][17] Excitotoxicity can lead to a transient and detrimental pattern of CREB phosphorylation.
By blocking the initial excitotoxic trigger, this compound is believed to preserve the integrity of these critical signaling pathways, thereby promoting neuronal survival.
Data Presentation
The neuroprotective potential of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.
| Receptor Subunit | Ki (μM)[4] |
| GluN2A | 0.041 |
| GluN2B | 0.27 |
| GluN2C | 0.63 |
| GluN2D | 1.99 |
| Table 1: Binding Affinity of this compound for NMDA Receptor Subunits |
| Animal Model | Treatment Paradigm | Dose | Infarct Volume Reduction (%) | Reference |
| Cat Middle Cerebral Artery Occlusion | Pretreatment | 15 mg/kg | 64 | [18] |
| Cat Middle Cerebral Artery Occlusion | Pretreatment | 4.5 mg/kg | 60 | [18] |
| Cat Middle Cerebral Artery Occlusion | Treatment 1 hour post-occlusion | Not specified | Not significant | [18] |
| Rat Subdural Hematoma | Pretreatment | Not specified | 54 | [18] |
| Table 2: In Vivo Efficacy of this compound in Stroke Models |
| In Vitro Model | Endpoint | IC50 | Reference |
| Oxygen-Glucose Deprivation (Primary Cortical Neurons) | Neuronal Viability (MTT Assay) | Data not available | |
| NMDA-induced Excitotoxicity (Hippocampal Slices) | fEPSPNMDA block | 434 nM | |
| Table 3: In Vitro Neuroprotective Activity of this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective potential.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in the Cat
Objective: To assess the in vivo neuroprotective efficacy of this compound in a model of focal cerebral ischemia.
Methodology:
-
Animal Preparation: Adult cats are anesthetized, and body temperature is maintained at 37°C.
-
Surgical Procedure: A craniotomy is performed to expose the middle cerebral artery (MCA). The MCA is occluded using a micro-aneurysm clip.
-
Drug Administration: this compound is administered intravenously as a pretreatment or at a specified time point post-occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 6 hours), the clip is removed to allow for reperfusion.
-
Infarct Volume Assessment: Following a survival period, the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[18]
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
Objective: To evaluate the direct neuroprotective effect of this compound on neurons subjected to ischemic-like conditions in vitro.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2).
-
This compound Treatment: this compound is added to the culture medium at various concentrations before, during, or after the OGD period.
-
Reperfusion: After the OGD period (e.g., 1-2 hours), the glucose-free medium is replaced with the original culture medium, and the cultures are returned to normoxic conditions.
-
Assessment of Neuronal Viability: Neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell death.[19][20][21][22][23]
Western Blotting for Phosphorylated CREB (pCREB)
Objective: To determine the effect of this compound on the phosphorylation of CREB, a key transcription factor in neuronal survival.
Methodology:
-
Experimental Treatment: Neuronal cultures are subjected to an excitotoxic insult (e.g., high concentration of NMDA) in the presence or absence of this compound.
-
Cell Lysis: At specified time points, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated CREB (Ser133) and a primary antibody for total CREB (as a loading control). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of pCREB to total CREB is calculated.[15]
Calpain and Caspase Activity Assays
Objective: To investigate the effect of this compound on the activation of calpain and caspases, key mediators of apoptosis.
Methodology:
-
Experimental Treatment: Neuronal cultures are exposed to an apoptotic stimulus (e.g., staurosporine or an excitotoxic concentration of NMDA) with or without this compound.
-
Cell Lysate Preparation: Cells are harvested and lysed to release intracellular contents.
-
Fluorogenic Substrate Assay: The lysates are incubated with specific fluorogenic substrates for calpain or various caspases (e.g., caspase-3, -9).
-
Fluorescence Measurement: The cleavage of the substrate by the active enzyme releases a fluorescent molecule, and the fluorescence intensity is measured using a fluorometer. The intensity of the fluorescence is proportional to the enzyme activity.
-
Data Analysis: The enzyme activity in this compound-treated samples is compared to that in untreated control samples.[7][8]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the neuroprotective potential of this compound.
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for the in vivo MCAO model.
Caption: Experimental workflow for the in vitro OGD model.
Conclusion
This compound demonstrates significant neuroprotective potential by selectively antagonizing the NMDA receptor, thereby mitigating the excitotoxic cascade initiated by excessive glutamate stimulation. The quantitative data from both in vivo and in vitro studies support its efficacy in reducing neuronal damage in models of ischemic injury. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other potential neuroprotective agents. Future research should focus on further elucidating the specific downstream signaling pathways modulated by this compound to refine our understanding of its mechanism of action and to identify potential biomarkers of its therapeutic efficacy. The continued exploration of compounds like this compound holds promise for the development of novel treatments for a range of neurological disorders characterized by excitotoxic neuronal injury.
References
- 1. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. | Semantic Scholar [semanticscholar.org]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. Caspase-dependent activation of calpain during drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain and caspase processing of caspase-12 contribute to the ER stress-induced cell death pathway in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The NMDA receptor antagonist CPP blocks the effects of predator stress on pCREB in brain regions involved in fearful and anxious behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Focal ischemic damage is reduced by CPP-ene studies in two animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
In Vivo Administration Protocol for (R)-CPP in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of (R)-CPP, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in mouse models. This compound is a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes within the central nervous system. These protocols and application notes are intended to facilitate experimental design and ensure procedural consistency for researchers. Key information on dosing, administration routes, pharmacokinetics, and the underlying mechanism of action is presented.
Mechanism of Action
This compound is the more active isomer of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid and functions as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] Upon activation by glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, allowing the influx of Ca²⁺ ions.[1] This calcium influx triggers various downstream signaling cascades.
This compound selectively binds to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by glutamate.[1] This blockade of the NMDA receptor inhibits the downstream signaling pathways, which can include the modulation of the extracellular signal-regulated kinase (ERK1/2) pathway, and regulation of proteins involved in synaptic plasticity such as cAMP-responsive element binding protein (CREB), brain-derived neurotrophic factor (BDNF), and the mammalian target of rapamycin (mTOR).[4][5][6] this compound exhibits some selectivity for NMDA receptors containing the GluN2A subunit.[7]
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: Competitive antagonism of the NMDA receptor by this compound.
Pharmacokinetics in Mice
Understanding the pharmacokinetic profile of this compound is critical for designing in vivo experiments with appropriate dosing and timing. A detailed study by Gemperline et al. (2014) provides key parameters following intravenous (i.v.) and intraperitoneal (i.p.) administration in mice.[8]
| Parameter | Intravenous (i.v.) Administration (1 mg/kg) | Intraperitoneal (i.p.) Administration (9 mg/kg) | Reference |
| Vehicle | Saline | Saline | [8] |
| Administration Volume | 5 ml/kg | 10 ml/kg | [8] |
| Tmax (Plasma) | 10 min | 60 min | [8] |
| Cmax (Plasma) | 2113 ± 202 ng/ml | 1259 ± 177 ng/ml | [8] |
| Elimination Half-life (t1/2) (Plasma) | 8.8 min | Not explicitly stated for i.p. | [8][9] |
| Tmax (Brain) | 15 min | 45 min | [8] |
| Cmax (Brain) | 23.9 ± 6.0 ng/g | 87 ± 32 ng/g | [8] |
| Elimination Half-life (t1/2) (Brain) | 14.3 min | Not explicitly stated for i.p. | [8][9] |
| Brain to Plasma Ratio | ~0.07 | ~0.06 | [8] |
In Vivo Administration Protocols
Materials
-
This compound (powder form)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 27-30G for i.v., 25-27G for i.p.)[10][11]
-
Animal scale
-
Appropriate animal restrainer
Solution Preparation
This compound is soluble in water and saline.[2] Prepare a stock solution and dilute it to the final desired concentration for injection.
Example Preparation of a 1 mg/ml this compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in sterile saline to achieve a final concentration of 1 mg/ml.
-
Ensure the solution is clear and free of precipitates before administration.
-
Solutions can be stored at -20°C for up to one month, though fresh preparation is recommended.[2]
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common and effective route for systemic administration of this compound.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Target the lower right quadrant of the abdomen to avoid the cecum and bladder.[11]
-
Needle Insertion: Insert the needle (bevel up) at a 30-40° angle.
-
Injection: Administer the calculated volume of this compound solution. The maximum recommended volume is 10 ml/kg.[8][11]
-
Post-injection: Return the mouse to its cage and monitor for any adverse reactions.
Intravenous (i.v.) Tail Vein Injection Protocol
Intravenous injection provides rapid delivery and precise control over circulating drug concentrations.
-
Animal Warming: Warm the mouse under a heat lamp or by placing the cage on a warming pad to induce vasodilation of the tail veins.[12]
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Vein Identification: Identify one of the lateral tail veins.
-
Needle Insertion: Insert a 27-30G needle into the vein, parallel to the tail.
-
Injection: Slowly administer the this compound solution. A bolus injection should not exceed 5 ml/kg.[8][10]
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal's recovery.
Experimental Workflow for a Behavioral Study
Caption: General workflow for an in vivo behavioral study using this compound.
Application Notes and Dosages
The optimal dose of this compound will depend on the specific research question and mouse model. It is recommended to perform a dose-response study to determine the most effective concentration for a given experiment.
| Application | Mouse Strain | Route | Dose Range | Notes | Reference |
| Contextual Fear Conditioning | C57BL/6J | i.p. | 0.3 - 10 mg/kg | A dose of 3.1 mg/kg was found to be the IC50 for suppressing contextual memory formation. A 60-minute pre-treatment time was used. | [13] |
| Anticonvulsant Activity | DBA/2 (audiogenic seizures) | i.p. | ED50 = 1.5 mg/kg | (R,S)-CPP was used in this study. | [3] |
| Anticonvulsant Activity | CF-1 (NMDA-induced seizures) | i.p. | ED50 = 1.9 mg/kg | (R,S)-CPP was used in this study. | [3] |
| Bar-press Learning Task | BALB/c | i.p. | 0.025 - 2.5 mmol/kg | (R,S)-CPP administered post-training suppressed performance improvement. Note the high dose range in mmol/kg. | [14] |
| General NMDA Receptor Blockade | 129/SvJ x C57BL/6J | i.v. / i.p. | 0.25 - 2.0 mg/kg (i.v.)Up to 9 mg/kg (i.p.) | Used for pharmacokinetic studies. | [8] |
Important Considerations:
-
Behavioral Side Effects: At higher doses, this compound can cause side effects such as reduced mobility and motor impairment.[3][13] It is crucial to include appropriate control groups to distinguish between cognitive effects and general motor deficits.
-
Timing of Administration: The timing of this compound administration relative to the experimental procedure is critical. For behavioral studies, administration should be timed to coincide with the peak concentration of the drug in the brain.[13]
-
Vehicle Controls: Always include a vehicle-treated control group (e.g., saline injection) to account for any effects of the injection procedure itself.
-
Isomer Specificity: Ensure that you are using the this compound isomer, as it is more potent than the (S)-isomer or the racemic mixture.
Conclusion
This compound is a powerful tool for studying NMDA receptor function in vivo. The protocols and data presented here provide a foundation for the effective and responsible use of this compound in mouse research. Careful consideration of the experimental design, including dose, administration route, and timing, is essential for obtaining reliable and interpretable results.
References
- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (0247) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Determining the Optimal (R)-CPP Dosage for Long-Term Potentiation (LTP) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage of (R)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid ((R)-CPP) to inhibit N-methyl-D-aspartate (NMDA) receptor-dependent Long-Term Potentiation (LTP). This document includes detailed protocols for preparing solutions, conducting hippocampal slice electrophysiology, and analyzing the resultant data.
Introduction
This compound is a potent and selective competitive antagonist of the NMDA receptor, a key player in the induction of LTP, a cellular mechanism widely considered to be a neural correlate of learning and memory.[1][2][3] By blocking the NMDA receptor, this compound can inhibit the induction of LTP, making it a valuable tool for studying the molecular mechanisms of synaptic plasticity and for the development of therapeutics targeting NMDA receptor dysfunction. The following protocols and data provide a framework for researchers to effectively utilize this compound in their LTP studies.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibition of LTP by this compound in in vitro hippocampal slice preparations. The IC50 value represents the concentration of this compound required to inhibit 50% of the LTP response.
| Concentration of this compound | LTP Inhibition (%) | Experimental Model | Reference |
| 361 nM (IC50) | 50% | Hippocampal Brain Slices (CA1) | [2] |
| 500 nM | Significant Suppression | Hippocampal Brain Slices (CA1) | [2] |
| 67 nM | No Significant Effect | Hippocampal Brain Slices (CA1) | [2] |
| 150 nM | No Significant Effect | Hippocampal Brain Slices (CA1) | [2] |
Signaling Pathway of NMDA Receptor-Dependent LTP
The induction of LTP at many central nervous system synapses, particularly in the hippocampus, is critically dependent on the activation of NMDA receptors.[1][4] The following diagram illustrates the key signaling events initiated by NMDA receptor activation that lead to the potentiation of synaptic transmission.
Caption: NMDA Receptor-Dependent LTP Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the preparation of solutions and the execution of electrophysiological experiments to assess the effect of this compound on LTP in acute hippocampal slices.
Preparation of Solutions
a. Artificial Cerebrospinal Fluid (aCSF) for Recording (10x Stock)
| Component | Molarity (10x) | Weight for 1L (g) |
| NaCl | 1.25 M | 73.05 |
| KCl | 25 mM | 1.86 |
| NaH₂PO₄ | 12 mM | 1.44 |
| D-glucose | 125 mM | 22.52 |
| CaCl₂ | 20 mM | 2.94 |
| MgSO₄ | 20 mM | 4.93 |
Protocol:
-
Dissolve the salts in 1 L of ultrapure water to create the 10x stock solution.[5][6]
-
To prepare 1 L of 1x recording aCSF, dilute 100 mL of the 10x stock solution with ~800 mL of ultrapure water.[5][6]
-
Bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes.[5][6]
-
The final osmolarity should be between 290-310 mOsm.
b. Slicing Solution (Sucrose-based aCSF)
For improved tissue viability during slicing, a sucrose-based, ice-cold, and carbogenated aCSF is recommended.
| Component | Molarity (1x) |
| Sucrose | 210 mM |
| KCl | 2.5 mM |
| NaH₂PO₄ | 1.25 mM |
| NaHCO₃ | 26 mM |
| CaCl₂ | 0.5 mM |
| MgCl₂ | 7 mM |
| D-glucose | 10 mM |
Protocol:
-
Prepare similarly to the recording aCSF, substituting NaCl with sucrose and adjusting the concentrations of CaCl₂ and MgCl₂.
-
Keep the solution ice-cold and continuously bubbled with carbogen.
c. This compound Stock Solution
This compound is soluble in water.
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile, ultrapure water. For example, dissolve 2.52 mg of this compound (MW: 252.21 g/mol ) in 1 mL of water.
-
Vortex to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the recording aCSF.
Acute Hippocampal Slice Preparation
Protocol:
-
Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, carbogenated slicing solution.[7]
-
Isolate the hippocampus.
-
Mount the hippocampus onto the stage of a vibrating microtome (vibratome).
-
Cut 300-400 µm thick transverse slices in the ice-cold, oxygenated slicing solution.[2][4][8]
-
Transfer the slices to a recovery chamber containing recording aCSF continuously bubbled with carbogen.
-
Allow slices to recover at 32-34°C for at least 30 minutes, then maintain them at room temperature for at least 1 hour before recording.[2]
Electrophysiological Recording and LTP Induction
Protocol:
-
Transfer a single hippocampal slice to the recording chamber of an upright microscope, continuously perfused with carbogenated recording aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[1]
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.[3]
-
Drug Application: To test the effect of this compound, switch the perfusion to aCSF containing the desired concentration of the drug and allow it to equilibrate for at least 20-30 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire sequence can be repeated 2-3 times with a 20-second interval.[2]
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
Data Analysis
-
Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slopes to the average slope of the baseline recording period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the post-induction recording period (e.g., 50-60 minutes post-HFS).
-
To determine the IC50 of this compound for LTP inhibition, plot the percentage of LTP inhibition against the log concentration of this compound and fit the data with a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the major steps in an experiment designed to determine the optimal dosage of this compound for LTP inhibition.
Caption: Experimental Workflow for LTP Inhibition Studies.
References
- 1. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 2. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 3. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 4. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 6. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 7. protocols.io [protocols.io]
- 8. funjournal.org [funjournal.org]
Application Notes and Protocols for Preparing (R)-CPP Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of (R)-CPP stock solutions for various experimental applications. This compound is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist, making it a valuable tool in neuroscience research.[1] Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
This compound, with the full chemical name 3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is the more active isomer of the NMDA antagonist CPP. It exhibits some selectivity for NMDA receptors containing the GluN2A subunit.
| Property | Value | Source(s) |
| Molecular Weight | 252.21 g/mol | |
| Formula | C₈H₁₇N₂O₅P | |
| Appearance | Off-white to yellow solid | [2] |
| Solubility | Soluble in water to 100 mM | [3][4] |
| Storage (Solid) | Desiccate at room temperature | [3] |
| Storage (Solutions) | -20°C for up to 1 month or -80°C for up to 6 months | [2][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in water, suitable for dilution into various experimental buffers.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Calibrated balance
-
Appropriate volumetric flask
-
Vortex mixer or sonicator
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass of this compound. Based on a molecular weight of 252.21 g/mol , to prepare 1 mL of a 100 mM stock solution, 25.22 mg of this compound is required.
-
Weigh the this compound powder accurately using a calibrated balance and transfer it to the volumetric flask.
-
Add a portion of the sterile water to the flask (approximately 70-80% of the final volume).
-
Dissolve the this compound by vortexing or sonicating the solution until all the powder is completely dissolved.
-
Bring the solution to the final volume with sterile water.
-
Aliquot the stock solution into sterile microcentrifuge tubes or cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3][5]
Protocol 2: Preparation of Working Solutions for In Vitro Electrophysiology
This protocol outlines the dilution of the 100 mM stock solution to a working concentration for use in electrophysiological recordings, such as patch-clamp experiments.
Materials:
-
100 mM this compound stock solution
-
Artificial cerebrospinal fluid (aCSF) or other appropriate recording buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your recording buffer. For example, to prepare 1 mL of a 10 µM working solution, add 0.1 µL of the 100 mM stock solution to 999.9 µL of aCSF.
-
Prepare the working solution fresh on the day of the experiment.
-
Filter the working solution through a 0.22 µm syringe filter before perfusion into the recording chamber to ensure sterility and remove any potential precipitates.[2][5]
Protocol 3: Preparation of this compound Solution for In Vivo Administration
This protocol details the preparation of this compound for systemic administration in animal models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Calibrated balance
-
Sterile volumetric flask or conical tube
-
Vortex mixer or sonicator
-
Sterile syringes and needles for administration
Procedure:
-
Determine the desired dose and injection volume. For example, a common dose for in vivo studies might be in the range of 1-10 mg/kg.
-
Calculate the required concentration of the this compound solution. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, a 1 mg/mL solution is needed.
-
Weigh the appropriate amount of this compound powder and dissolve it in sterile saline or PBS to the final calculated volume.
-
Ensure complete dissolution by vortexing or sonicating.
-
Draw the solution into a sterile syringe for administration (e.g., intraperitoneal injection).
-
Solutions for in vivo use should be prepared fresh on the day of the experiment.
Mandatory Visualizations
Caption: NMDA Receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for (R)-CPP in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CPP, also known as (R)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits selectivity for GluN2A-containing receptors.[2] As a crucial tool in neuroscience research, understanding its solubility and stability in aqueous solutions is paramount for ensuring accurate and reproducible experimental outcomes. These application notes provide detailed information on the aqueous solubility and stability of this compound, along with protocols for its characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 252.21 g/mol | |
| Molecular Formula | C₈H₁₇N₂O₅P | |
| Appearance | Off-white to yellow solid | |
| CAS Number | 126453-07-4 |
This compound Solubility in Aqueous Solutions
This compound is known to be soluble in water.[3]
Table 1: Solubility of this compound in Water
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (25.22 mg/mL) | [2] |
Note: The solubility in other aqueous buffers, such as phosphate-buffered saline (PBS), has not been extensively reported in publicly available literature. It is recommended to determine the solubility in the specific buffer system of your experiment.
Stability of this compound in Aqueous Solutions
Proper storage of this compound solutions is critical to maintain their integrity and activity.
Table 2: Recommended Storage Conditions for this compound Aqueous Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -80°C | Up to 6 months | For longer-term storage. |
It is recommended to prepare fresh solutions for immediate use whenever possible.[1] Before use, frozen solutions should be equilibrated to room temperature, and it should be ensured that no precipitation has occurred.[1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in a desired aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
Procedure:
-
Add an excess amount of this compound powder to a series of pre-weighed microcentrifuge tubes or vials.
-
Add a known volume of the desired aqueous buffer to each tube.
-
Tightly cap the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.
Protocol 2: Stability Assessment using Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6][7]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: 60°C
-
Photostability: Exposure to light (ICH Q1B guidelines)
Procedure:
-
Prepare stock solutions of this compound in the desired aqueous buffer.
-
For each stress condition, mix the this compound stock solution with the respective stressor in a suitable container.
-
Incubate the samples under the specified conditions for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
Visualizations
NMDA Receptor Signaling Pathway
This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor, thereby inhibiting its activation and the subsequent downstream signaling cascade.
References
- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. (R,S)-CPP, NMDA antagonist (CAS 100828-16-8) | Abcam [abcam.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes and Protocols for (R)-CPP in Hippocampal Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-CPP, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, serves as a critical tool in neuroscience research, particularly in the study of synaptic plasticity within the hippocampus.[1] Its ability to cross the blood-brain barrier also makes it valuable for in vivo studies, although these application notes will focus on its use in ex vivo hippocampal brain slice preparations.[2] By selectively blocking the glutamate binding site on the NMDA receptor, this compound allows for the precise dissection of NMDA receptor-dependent processes, most notably Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[2][3]
These notes provide detailed protocols for the use of this compound in hippocampal slice electrophysiology, covering slice preparation, experimental procedures for studying synaptic transmission and plasticity, and expected outcomes.
Mechanism of Action
This compound is the more active enantiomer of the competitive NMDA receptor antagonist CPP.[1] It acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunits of the NMDA receptor.[4] This antagonism prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca²⁺ that is critical for the induction of many forms of synaptic plasticity, including LTP.[4][5] this compound exhibits some selectivity for NMDA receptors containing the GluN2A subunit.[1]
Below is a diagram illustrating the signaling pathway downstream of NMDA receptor activation, which is inhibited by this compound.
Quantitative Data on this compound Efficacy
The following tables summarize the inhibitory concentrations of this compound on various physiological and synaptic parameters in the hippocampus.
| Parameter | Preparation | IC50 / Effective Concentration | Reference |
| NMDA Receptor-mediated fEPSP (fEPSPNMDA) | Hippocampal Brain Slices | 434 nM (IC50) | [2] |
| Long-Term Potentiation (LTP) | Hippocampal Brain Slices | 361 nM (IC50) | [2] |
| Low-Frequency Facilitation (LFF) | Hippocampal Brain Slices | 50 µM (Significant Reduction) | [6] |
| Contextual Fear Conditioning (in vivo) | Whole Animal | 2.3 mg/kg (EC50) | [2] |
| This compound Isomer Selectivity (Ki values) | Receptor Subunit | |
| GluN2A | 0.041 µM | [1] |
| GluN2B | 0.27 µM | [1] |
| GluN2C | 0.63 µM | [1] |
| GluN2D | 1.99 µM | [1] |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Cutting Solution (example):
-
Sucrose-based: 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 10 mM D-Glucose.
-
Continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).
-
Kept ice-cold (0-4°C).
-
-
Artificial Cerebrospinal Fluid (ACSF):
-
125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM D-Glucose.
-
Continuously bubbled with carbogen.
-
Warmed to 32-34°C for incubation and recording.
-
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and extract the brain, immediately immersing it in ice-cold, carbogenated cutting solution.
-
Dissect the hippocampus in the cold cutting solution.
-
Mount the hippocampus on the vibratome stage and cut transverse slices (typically 300-400 µm thick).
-
Transfer the slices to an incubation chamber containing carbogenated ACSF at 32-34°C.
-
Allow slices to recover for at least 1 hour before commencing recordings.
Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction
This protocol details the steps for recording baseline synaptic transmission and inducing LTP in the CA1 region of the hippocampus, and how to apply this compound.
Procedure:
-
Setup:
-
Transfer a recovered slice to the recording chamber, continuously perfused with carbogenated ACSF at 32-34°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Perform an input-output (I/O) curve to determine the maximal fEPSP amplitude. Set the baseline stimulus intensity to elicit 30-50% of the maximum response.
-
-
Baseline Recording:
-
Record baseline fEPSPs at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes to ensure a stable response.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in water or ACSF.
-
For experiments investigating the block of LTP, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10-50 µM to ensure complete block).
-
Allow the drug to perfuse for at least 15-20 minutes to ensure equilibration in the tissue before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz.
-
In the presence of a sufficient concentration of this compound, the HFS should fail to induce lasting potentiation.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the synaptic strength post-HFS.
-
Data Analysis and Expected Results
-
Baseline and Drug Effect: The primary measure of synaptic strength is the initial slope of the fEPSP. After application of this compound, there should be a reduction in the fEPSP slope, reflecting the block of the NMDA receptor component of the synaptic response.
-
LTP Measurement: The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline.
-
Expected Outcome with this compound: In control slices (without this compound), HFS will induce a robust and lasting potentiation of the fEPSP slope (typically >150% of baseline 60 minutes post-HFS). In slices pre-treated with an effective concentration of this compound, HFS will fail to induce LTP, and the fEPSP slope will remain at or near the pre-HFS baseline level. This demonstrates the NMDA receptor-dependence of the induced plasticity.
By following these protocols, researchers can effectively utilize this compound to investigate the role of NMDA receptors in synaptic function and plasticity in the hippocampus. The provided quantitative data serves as a benchmark for expected drug efficacy.
References
- 1. Preparing Viable Hippocampal Slices from Adult Mice for the Study of Sharp Wave-ripples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Presynaptic NMDA receptors facilitate short-term plasticity and BDNF release at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (R)-CPP in Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of (R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, ((R)-CPP), a potent and selective NMDA receptor antagonist, in brain tissue. The methodology employs a robust sample preparation procedure involving solid-phase extraction followed by a highly specific LC-MS/MS analysis. This application note is intended to guide researchers in the accurate determination of this compound concentrations for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Introduction
This compound is a competitive antagonist at the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] The overactivation of NMDA receptors is implicated in a variety of neurological disorders, making compounds like this compound valuable tools for research and potential therapeutic agents.[1][2] Accurate quantification of this compound in brain tissue is crucial for understanding its distribution, target engagement, and overall efficacy in preclinical models. However, the high polarity of this compound presents analytical challenges for standard reversed-phase liquid chromatography.[3] This protocol overcomes these challenges by utilizing an ion-pair chromatographic method coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4]
Signaling Pathway of this compound Target: The NMDA Receptor
This compound exerts its effect by blocking the glutamate binding site on the GluN2 subunit of the NMDA receptor. This action prevents the influx of Ca2+ ions, which are critical second messengers in various signaling pathways.[5][6] The following diagram illustrates the glutamatergic signaling pathway and the point of intervention by this compound.
References
- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
Application of (R)-CPP for Studying Synaptic Plasticity Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] As the more active isomer of CPP, it has proven to be an invaluable pharmacological tool for elucidating the role of NMDA receptors in synaptic plasticity. NMDA receptors are critical for many forms of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms widely believed to underlie learning and memory.[2][3]
This compound's ability to cross the blood-brain barrier allows for its use in both in vitro and in vivo studies, making it possible to correlate cellular effects with behavioral outcomes.[1][2] It exhibits some selectivity for NMDA receptors containing the GluN2A subunit. By blocking the glutamate binding site on the NMDA receptor, this compound prevents the ion channel from opening in response to synaptic activity, thereby inhibiting the postsynaptic calcium influx that is the critical trigger for many forms of synaptic plasticity.[4][5] This makes this compound an essential tool for isolating and studying NMDAR-dependent synaptic phenomena.
Data Presentation
This compound Potency and Efficacy
| Parameter | Value | Species/Preparation | Notes | Source |
| IC₅₀ (LTP Block) | 361 nM | Mouse Hippocampal Slices | Concentration required to inhibit 50% of LTP induction. | [2] |
| IC₅₀ (fEPSP_NMDA Block) | 434 nM | Mouse Hippocampal Slices | Concentration required to inhibit 50% of the NMDA receptor component of the field excitatory postsynaptic potential. | [2] |
| EC₅₀ (Memory Suppression) | 2.3 mg/kg (i.p.) | Mouse | Effective dose to suppress contextual memory by 50%, corresponding to a free brain concentration of 53 nM. | [2] |
| Lowest Effective Dose (LTP Block) | 3.2 mg/kg (i.p.) | Rat (anesthetized) | Lowest dose found to significantly reduce commissural-CA3 LTP. | [6] |
This compound Binding Affinity (Kᵢ) for Recombinant NMDA Receptor Subunits
| Receptor Subunit | Kᵢ Value (µM) | Preparation | Source |
| GluN2A | 0.041 | Recombinant NMDA receptors | |
| GluN2B | 0.27 | Recombinant NMDA receptors | |
| GluN2C | 0.63 | Recombinant NMDA receptors | |
| GluN2D | 1.99 | Recombinant NMDA receptors |
Mandatory Visualizations
Caption: NMDA receptor-dependent synaptic plasticity pathway and site of this compound antagonism.
Caption: Standard experimental workflow for studying LTP using this compound in brain slices.
Caption: Relationship between this compound concentration and its effects on memory and synaptic function.
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the use of this compound to verify the NMDA receptor dependence of LTP in the Schaffer collateral pathway of the hippocampus using extracellular field recordings.
1. Materials and Reagents:
-
This compound (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Dissection tools, vibratome, and recovery chamber.
-
Recording chamber for electrophysiology (submerged or interface type).
-
Glass microelectrodes (1-5 MΩ resistance when filled).
-
Stimulating electrode (e.g., concentric bipolar electrode).
-
Amplifier, digitizer, and data acquisition software.
2. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline test stimuli (e.g., 0.05 Hz) at an intensity that evokes 40-50% of the maximal fEPSP response.
-
Record a stable baseline for at least 20-30 minutes.
4. Application of this compound and LTP Induction:
-
For the experimental group, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM to ensure complete block, or a lower concentration like 500 nM to test dose-dependent effects).[2][4] For the control group, continue perfusing with standard aCSF.
-
Allow the drug to perfuse for at least 20 minutes to ensure equilibration within the tissue.[2]
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), a commonly used protocol.[7] An example TBS protocol: 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval.
-
Immediately following LTP induction, resume baseline test stimulation (0.05 Hz).
5. Post-Induction Recording and Analysis:
-
Continue recording fEPSPs for at least 60-90 minutes post-induction.
-
For analysis, normalize the fEPSP slope of each time point to the average slope during the pre-induction baseline period.
-
Compare the degree of potentiation in the last 10 minutes of recording between the control and this compound treated groups. A successful experiment will show robust LTP in the control group and a significant block of LTP in the this compound group.
Protocol 2: In Vivo Administration for Behavioral Studies
This protocol describes the systemic administration of this compound to investigate its effects on hippocampus-dependent learning, such as in the contextual fear conditioning paradigm.[2][8]
1. Materials and Animals:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Mice or rats of an appropriate strain for the behavioral task.
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Behavioral apparatus (e.g., fear conditioning chamber).
2. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired stock concentration. This compound is water-soluble.[2]
-
Prepare injection solutions to deliver doses ranging from approximately 1 to 10 mg/kg.[6][8] A dose of 2.3 mg/kg has been identified as the EC₅₀ for suppressing contextual memory in mice.[2]
-
Administer the this compound solution or a saline vehicle control via intraperitoneal (i.p.) injection. Injection volume is typically 10 mL/kg for mice.[9]
-
Allow sufficient time for the drug to cross the blood-brain barrier and reach effective concentrations. Behavioral testing should typically begin 45-60 minutes after injection.[8][9]
3. Behavioral Procedure (Example: Context Pre-exposure Facilitation Effect):
-
Day 1 (Context Pre-exposure): 60 minutes after i.p. injection of this compound or saline, place the animal in a novel experimental chamber and allow it to explore for a set period (e.g., 10 minutes).[8] This phase establishes a memory of the context.
-
Day 2 (Immediate Shock): Place the animal back into the same chamber and deliver an immediate foot shock (e.g., 1-2 seconds, 0.5-1.0 mA). Animals with a memory of the context will show a fear response (freezing).
-
Day 3 (Context Test): Return the animal to the chamber and measure freezing behavior for several minutes without delivering a shock.
4. Data Analysis:
-
Quantify the percentage of time the animal spends freezing during the context test on Day 3.
-
Compare the freezing levels between the saline-treated and this compound-treated groups. A dose-dependent reduction in freezing in the this compound groups would indicate that the drug impaired the formation of the contextual memory.[8]
References
- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Synaptic plasticity of NMDA receptors: mechanisms and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+/-) CPP, an NMDA receptor antagonist, blocks the induction of commissural-CA3 LTP in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-CPP in Contextual Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid ((R)-CPP), a selective and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in contextual fear conditioning paradigms. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the experimental workflow and the underlying signaling pathway.
Introduction
Contextual fear conditioning is a widely utilized behavioral paradigm to study associative learning and memory, particularly the processes related to fear.[1][2] This model is crucial for investigating the neurobiological basis of memory formation and for screening potential therapeutic agents for anxiety disorders and post-traumatic stress disorder (PTSD). The paradigm involves exposing an animal to a novel environment (the context) and pairing it with an aversive unconditioned stimulus (US), typically a mild foot shock.[1][3] The animal learns to associate the context with the aversive stimulus and will exhibit a fear response, most commonly measured as "freezing" behavior, upon re-exposure to the same context.[3][4]
The NMDA receptor, a glutamate receptor, is critically involved in synaptic plasticity, including long-term potentiation (LTP), which is widely considered a cellular mechanism underlying learning and memory.[3][5][6] this compound, as a potent NMDA receptor antagonist, is a valuable pharmacological tool to probe the role of NMDA receptors in the acquisition, consolidation, and expression of contextual fear memory.[7]
Data Presentation: Effects of this compound on Contextual Fear Conditioning
The following table summarizes the quantitative effects of this compound on freezing behavior in contextual fear conditioning paradigms, as reported in various studies.
| Species | Drug | Dose (mg/kg, IP) | Administration Time Relative to Training | Key Findings |
| Mice | (R,S)-CPP | 1, 2, 3, 9 | 1 hour before training | Dose-dependent suppression of freezing during context test. EC50 = 2.3 mg/kg.[3] |
| Mice | This compound | 0.3, 1, 3, 10 | 1 hour before context pre-exposure (Day 1 of CPFE) | Dose-dependent reduction in freezing on day 3. IC50 = 3.1 mg/kg.[8] |
| DBA/2J Mice | CPP | 0.01-0.3 | Before training and testing | Reversed contextual learning impairment in a dose-dependent manner.[9] |
Note: CPFE refers to the Context Preexposure Facilitation Effect paradigm, a variant of contextual fear conditioning that separates contextual learning from the context-shock association.[8][10]
Experimental Protocols
This section outlines a general protocol for a standard contextual fear conditioning experiment to assess the effect of this compound on the acquisition of fear memory.
Materials and Reagents
-
This compound (Tocris Bioscience, R&D Systems, or equivalent)[7]
-
Saline solution (0.9% NaCl)
-
Experimental subjects (e.g., C57BL/6J mice, 10 weeks old)[11]
-
Fear conditioning apparatus with a grid floor capable of delivering a foot shock, a speaker for auditory cues (if applicable), and a video camera for recording behavior.[4][11]
-
Software for scoring freezing behavior.
Procedure
1. Animal Habituation and Handling:
-
Upon arrival, allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Handle the animals for a few minutes each day for 3-5 days leading up to the experiment to reduce stress-induced responses.
2. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administer this compound or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 ml/kg.
-
Injections should be performed 60 minutes prior to the training session to allow for sufficient drug absorption and distribution.[3][8]
3. Contextual Fear Conditioning Training (Day 1):
-
Place a single mouse into the conditioning chamber.
-
Allow the mouse to explore the chamber for a habituation period (e.g., 2-4 minutes).[11]
-
Following habituation, deliver a series of foot shocks (e.g., 2-3 shocks, 0.4-0.7 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes.[3][11]
-
Leave the mouse in the chamber for an additional 30-60 seconds after the final shock.
-
Return the mouse to its home cage.
-
Clean the conditioning chamber thoroughly between animals with a 70% ethanol solution to remove olfactory cues.
4. Contextual Fear Memory Test (Day 2):
-
24 hours after the training session, place the mouse back into the same conditioning chamber.
-
Do not deliver any foot shocks during the test session.
-
Record the animal's behavior for a set period (e.g., 5-8 minutes).[3]
-
Analyze the video recording for freezing behavior, defined as the complete absence of movement except for respiration, for a minimum duration (e.g., 2 seconds).[11]
-
Express freezing as a percentage of the total test time.
5. Data Analysis:
-
Compare the percentage of freezing time between the this compound-treated groups and the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed differences.
Visualizations
Experimental Workflow
Caption: Workflow for a contextual fear conditioning experiment with this compound.
Signaling Pathway
Caption: this compound blocks NMDA receptor-mediated signaling in fear memory formation.
Mechanism of Action
During the acquisition of contextual fear, the release of the neurotransmitter glutamate in brain regions such as the hippocampus and amygdala is crucial.[5] Glutamate binds to postsynaptic NMDA receptors. The activation of these receptors, which requires both glutamate binding and postsynaptic depolarization to relieve a magnesium block, leads to an influx of calcium ions (Ca2+).[6] This calcium influx triggers a cascade of intracellular signaling events, involving enzymes like CaMKII and protein kinase A (PKA), and transcription factors like CREB.[12][13] These signaling pathways are believed to induce long-term potentiation (LTP), a persistent strengthening of synapses, which is a cellular correlate of memory formation and consolidation.[6][13]
This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[7] By blocking glutamate from binding, this compound prevents the opening of the receptor's ion channel, thereby inhibiting the influx of Ca2+ and the subsequent downstream signaling required for LTP and the consolidation of contextual fear memory. Studies have shown that administration of NMDA receptor antagonists prior to fear conditioning training impairs the acquisition of this fear memory, as evidenced by reduced freezing behavior during subsequent context re-exposure.[14][15][16]
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. pages.vassar.edu [pages.vassar.edu]
- 3. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Amygdalar NMDA Receptors are Critical for New Fear Learning in Previously Fear-Conditioned Rats | Journal of Neuroscience [jneurosci.org]
- 6. MOLECULAR MECHANISMS OF FEAR LEARNING AND MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Enhancement of contextual fear-conditioning by putative (+/-)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor modulators and N-methyl-D-aspartate (NMDA) receptor antagonists in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 12. The NMDA receptor antagonist CPP blocks the effects of predator stress on pCREB in brain regions involved in fearful and anxious behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Fear Learning and Extinction: Synaptic Plasticity — Fear Memory Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA receptor antagonism disrupts the acquisition and retention of the Context Preexposure Facilitation Effect in adolescent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trace and contextual fear conditioning require neural activity and NMDA receptor-dependent transmission in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DIFFERENTIAL INVOLVEMENT OF AMYGDALAR NMDA RECEPTORS ACROSS VARIANTS OF CONTEXTUAL FEAR CONDITIONING IN ADOLESCENT RATS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (R)-CPP in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (R)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is critically involved in the pathophysiology of epilepsy.[3][4][5] Dysregulation of glutamatergic signaling, particularly through NMDA receptors, can lead to neuronal hyperexcitability and seizure activity. Consequently, NMDA receptor antagonists like this compound have been investigated as potential antiepileptic agents.[5][6]
These application notes provide a comprehensive overview of the use of this compound in various rodent models of epilepsy. This document includes a summary of its efficacy, detailed experimental protocols for key seizure models, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anticonvulsant effects by competitively blocking the binding of the neurotransmitter glutamate to the NMDA receptor.[2] This action prevents the influx of Ca2+ ions into the neuron, thereby reducing neuronal excitability and inhibiting the propagation of seizure activity.[3] this compound has shown some selectivity for NMDA receptors containing the GluN2A subunit.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various rodent models of epilepsy.
Table 1: Anticonvulsant Activity of this compound in Mice
| Seizure Model | Strain | Administration Route | ED50 (mg/kg) | Endpoint | Reference |
| Audiogenic Seizures | DBA/2 | i.p. | 1.5 | Blockade of convulsions | [2] |
| NMDA-induced Seizures | CF-1 | i.p. | 1.9 | Blockade of seizures | [2] |
| Maximal Electroshock (MES) | - | i.p. | 5 | Increased threshold for tonic seizures | [8] |
| Pentylenetetrazol (PTZ) | - | i.p. | >20 | Increased threshold for clonic seizures (associated with motor impairment) | [8] |
Table 2: Efficacy of this compound in a Rat Model of Status Epilepticus
| Seizure Model | Administration Route | Dose (mg/kg) | Effect | Reference |
| Prolonged Status Epilepticus (induced by continuous hippocampal stimulation) | i.p. | 2.5 | No termination of SE in 4/4 animals | [9] |
| 5 | Termination of SE in 1/4 animals | [9] | ||
| 10 | Termination of SE in 3/4 animals | [9] | ||
| 15 | Termination of SE in 4/4 animals (maximal effective dose) | [9] | ||
| ED50: 6.4 | [9] |
Table 3: Motor Impairment Induced by this compound in Rodents
| Species | Test | Administration Route | ED50 (mg/kg) | Reference |
| Mice (DBA/2) | Traction Reflex | i.p. | 6.8 | [2] |
| Mice (CF-1) | Traction Reflex | i.p. | 6.1 | [2] |
| Mice | Chimney Test | i.p. | Ataxia and motor impairment at doses of 5 mg/kg and higher | [8] |
| Rats | Observation | i.p. | Ataxia and reduced muscle tone at doses of 5-20 mg/kg | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Maximal Electroshock (MES) Seizure Test in Mice
This model is used to assess the efficacy of a compound against generalized tonic-clonic seizures.[10][11]
Materials:
-
Male CF-1 mice (20-25 g)
-
This compound dissolved in sterile saline
-
Electroconvulsive shock generator with corneal electrodes
-
0.5% tetracaine hydrochloride ophthalmic solution
-
0.9% saline solution
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least 3-4 days before the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Seizure Induction: At the time of peak effect of the drug, apply a drop of 0.5% tetracaine to the mouse's corneas for local anesthesia. Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.[11]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extension is considered protection.
-
Data Analysis: Determine the ED50 value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
This model is used to evaluate the potential of a compound to protect against clonic seizures, which are characteristic of absence seizures.[7][12]
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound dissolved in sterile saline
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)[13]
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate mice and place them in individual observation chambers for at least 3 minutes for habituation.[7]
-
Drug Administration: Administer this compound or vehicle i.p. at a specified time before PTZ injection.
-
Seizure Induction: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.[13]
-
Observation: Observe the mice for at least 30 minutes for the onset and severity of seizures.[2][7] Seizure activity is typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is the presence of clonic seizures lasting for at least 3-5 seconds.[13]
-
Data Analysis: Determine the dose of this compound that prevents clonic seizures in 50% of the animals (ED50).
Amygdala Kindling Model in Rats
This is a chronic model of temporal lobe epilepsy, which is relevant for studying focal seizures and epileptogenesis.[1][14]
Materials:
-
Male rats (e.g., Wistar)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
EEG recording system
-
This compound dissolved in sterile saline
Procedure:
-
Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala.[15]
-
Recovery: Allow the rats to recover for at least one week after surgery.
-
Kindling Stimulation: Apply a brief electrical stimulus (e.g., 400 µA, 1 ms pulses at 50 Hz for 2 seconds) to the amygdala once or twice daily.[15]
-
Seizure Scoring: Observe and score the behavioral seizures after each stimulation using the Racine scale. Continue stimulation until the animals consistently exhibit stage 4 or 5 seizures (fully kindled).
-
Drug Testing: Once the animals are fully kindled, administer this compound or vehicle i.p. at various doses before a stimulation session.
-
Data Analysis: Evaluate the effect of this compound on seizure severity (Racine score), afterdischarge duration (measured by EEG), and the threshold for triggering a seizure.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the anticonvulsant properties of this compound in a rodent model of epilepsy.
Conclusion
This compound has demonstrated anticonvulsant activity in a variety of rodent models of epilepsy, consistent with its mechanism as a potent NMDA receptor antagonist. However, its therapeutic window appears to be narrow, with motor impairment observed at doses close to those required for anticonvulsant effects in some models.[8] These application notes and protocols provide a framework for researchers to further investigate the potential of this compound and other NMDA receptor modulators in the context of epilepsy research and drug development. Careful consideration of the specific seizure model and the potential for motor side effects is crucial for the accurate interpretation of experimental results.
References
- 1. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Status Epilepticus – Lessons and Challenges from Animal Models | Neupsy Key [neupsykey.com]
- 4. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal latency to hippocampal epileptogenesis and clinical epilepsy after perforant pathway stimulation-induced status epilepticus in awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 8. A model of status epilepticus based on electrical stimulation of hippocampal afferent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 15. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Intrathecal (R)-CPP in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CPP, the R-enantiomer of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a critical role in central sensitization, a key mechanism underlying the development and maintenance of chronic pain states. Intrathecal (i.t.) administration of this compound allows for direct targeting of NMDA receptors in the spinal cord, the primary site for the modulation of nociceptive signals. This document provides detailed application notes and experimental protocols for the use of intrathecal this compound in preclinical pain research, including its mechanism of action, dose-response data in various pain models, and specific methodologies for its preparation and administration.
Mechanism of Action
This compound exerts its antinociceptive effects by blocking the glutamate binding site on the NMDA receptor in the dorsal horn of the spinal cord.[1][2] Under conditions of persistent nociceptive input, such as in inflammatory and neuropathic pain, there is an increased release of glutamate from primary afferent fibers. This leads to the activation of NMDA receptors on second-order neurons, resulting in calcium influx and the initiation of downstream signaling cascades. These cascades contribute to central sensitization, characterized by an amplification of pain signals, a reduction in pain thresholds (allodynia), and an exaggerated response to noxious stimuli (hyperalgesia). By competitively inhibiting the NMDA receptor, this compound prevents this cascade of events, thereby reducing central sensitization and alleviating pain.
dot
Figure 1: Mechanism of action of this compound at the NMDA receptor in the spinal cord.
Quantitative Data
The following tables summarize the dose-response data for the antinociceptive effects of intrathecally administered this compound in various preclinical pain models.
Table 1: Efficacy of Intrathecal this compound in Acute Pain Models in Rats
| Pain Model | Doses (nmol) | Endpoint | Efficacy | Reference |
| Tail-Flick Test | 0.05 - 1 | Latency to tail withdrawal | Dose-dependent increase in latency | [3] |
| Hot-Plate Test | 0.1 - 1 | Latency to paw lick/jump | Dose-dependent increase in latency | [3] |
| Formalin Test (Phase 1) | 0.25 - 1 | Flinching/licking duration | Dose-dependent reduction in nociceptive behaviors | [3] |
| Formalin Test (Phase 2) | 0.25 - 1 | Flinching/licking duration | Dose-dependent reduction in nociceptive behaviors | [3] |
Table 2: Efficacy of Intrathecal this compound in a Human Neuropathic Pain Case Study
| Pain Component | Dose (nmol) | Endpoint | Efficacy | Reference |
| Continuous Deep Pain | 200 | Patient-reported pain score | No change | [4] |
| Allodynia | 200 | Patient-reported pain score | No change | [4] |
| 'Wind-up' Phenomenon | 200 | Patient-reported pain score | Completely abolished | [4] |
Experimental Protocols
Preparation of this compound Solution for Intrathecal Administration
Materials:
-
This compound powder
-
Sterile, preservative-free artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Sterile 0.22 µm syringe filters
Protocol:
-
Prepare aCSF: A recommended recipe for aCSF is provided below. Prepare the solution under sterile conditions.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve this compound: Add the appropriate volume of sterile aCSF to the microcentrifuge tube to achieve the desired stock concentration. This compound is soluble in water/aCSF.[7] Vortex briefly to ensure complete dissolution.
-
Adjust pH: Check the pH of the this compound solution. If necessary, adjust the pH to a physiologically compatible range (typically 7.2-7.4) using 0.1 M NaOH or 0.1 M HCl.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a fresh sterile microcentrifuge tube.
-
Storage: Store the sterile this compound solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intrathecal Injection in Rodents (Direct Lumbar Puncture)
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Clippers
-
70% ethanol and povidone-iodine solution
-
30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe
-
This compound solution
Protocol:
-
Animal Preparation: Anesthetize the rodent using isoflurane. Once the animal is fully anesthetized, shave the fur over the lumbar region of the back.
-
Positioning: Place the animal in a stereotaxic frame or hold it firmly to arch the back, widening the intervertebral spaces.
-
Site Identification: Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Sterilization: Clean the injection site with 70% ethanol followed by a povidone-iodine solution.
-
Injection: Carefully insert the 30-gauge needle into the L5-L6 intervertebral space. A characteristic tail flick or a slight dural pop indicates successful entry into the intrathecal space.
-
Drug Administration: Slowly inject the desired volume of the this compound solution (typically 5-10 µL for mice and 10-20 µL for rats).
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
dot
Figure 2: Experimental workflow for intrathecal this compound administration and pain assessment.
Behavioral Pain Assays
-
Place the rodent on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Start a timer immediately.
-
Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.
-
Record the latency to the first response.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
-
Inject a dilute formalin solution (e.g., 5% in saline, 20 µL) into the plantar surface of the hind paw.
-
Observe the animal in a clear chamber.
-
Record the total time spent licking or flinching the injected paw during two distinct phases:
-
Phase 1 (acute pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory pain): 15-60 minutes post-injection.[3]
-
Conclusion
Intrathecal delivery of this compound is a valuable tool for investigating the role of spinal NMDA receptors in various pain states. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies aimed at evaluating the antinociceptive potential of this compound. Careful adherence to sterile techniques and accurate dosing are crucial for obtaining reliable and reproducible results. Further research is warranted to explore the efficacy of intrathecal this compound in a broader range of chronic pain models to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Advances and Barriers in Understanding Presynaptic N-Methyl-D-Aspartate Receptors in Spinal Pain Processing [frontiersin.org]
- 2. Update on the neurophysiology of pain transmission and modulation: focus on the NMDA-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) has antinociceptive effect after intrathecal injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. New scheme for the preparation and use of artificial cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preemptive intrathecal administration of endomorphins relieves inflammatory pain in male mice via inhibition of p38 MAP… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
(R)-CPP solution stability and long-term storage guidelines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and long-term storage of (R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((R)-CPP) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental needs.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It specifically targets the glutamate binding site on the GluN2A subunit of the NMDA receptor.[2][3] By competing with the endogenous agonist glutamate, this compound prevents the ion channel from opening, thereby inhibiting the influx of calcium ions (Ca2+) that mediate the receptor's excitatory neurotransmission. This mechanism is crucial for studying synaptic plasticity, excitotoxicity, and various neurological conditions.
How should solid this compound be stored?
Solid this compound is stable at room temperature when stored under desiccating conditions.[2][3][4]
What is the best way to prepare and store this compound solutions?
This compound is soluble in water up to 100 mM.[1][2][4] For optimal results, it is highly recommended to prepare fresh solutions on the day of use.[1] If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
Before use, frozen aliquots should be allowed to equilibrate to room temperature and inspected to ensure no precipitation has occurred.[1] If water is used as the solvent for the stock solution, it is advisable to filter and sterilize the working solution with a 0.22 μm filter before use in cell-based assays.[5]
Is there quantitative data available on the stability of this compound solutions under different conditions?
Currently, there is a lack of publicly available, detailed quantitative studies on the degradation kinetics of this compound solutions under various conditions such as a range of pH values, temperatures, and light exposure. General guidelines from suppliers provide the primary basis for storage recommendations. To ensure the accuracy and reproducibility of your experiments, it is recommended to either use freshly prepared solutions or conduct an in-house stability assessment for your specific experimental conditions and formulation.
Stability and Storage Guidelines Summary
| Parameter | Guideline | Source(s) |
| Solid Form Storage | Store at room temperature under desiccating conditions. | [2][3][4] |
| Solution Preparation | Soluble in water up to 100 mM. Prepare fresh for each experiment if possible. | [1][2][4] |
| Short-Term Solution Storage | Aliquot and store at -20°C for up to one month. | [1][5][6][7] |
| Long-Term Solution Storage | Aliquot and store at -80°C for up to six months. | [5][6] |
| Handling of Stored Solutions | Equilibrate to room temperature before use and check for precipitates. | [1] |
| Sterilization | For aqueous stock solutions, filter-sterilize the final working solution. | [5] |
Troubleshooting Guide
Issue 1: Precipitation observed in this compound solution.
-
Possible Cause: The solubility of this compound may be affected by the buffer composition, pH, or concentration. While soluble in water, its solubility in complex biological media or buffers with high salt concentrations may be different.
-
Solution:
-
Ensure the final concentration of this compound in your experimental buffer does not exceed its solubility limit in that specific medium.
-
When diluting a concentrated stock solution, add the aliquot to the final buffer volume while vortexing to ensure rapid and even mixing.
-
If precipitation persists, consider preparing a fresh stock solution and ensuring it is fully dissolved before making further dilutions. For aqueous solutions, gentle warming and sonication may aid dissolution.
-
Issue 2: Inconsistent or lower-than-expected antagonist activity.
-
Possible Cause 1: Degradation of this compound. Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature in solution) can lead to degradation and loss of potency.
-
Solution: Always use freshly prepared solutions whenever possible. If using a stored stock solution, ensure it has been stored correctly and is within the recommended storage period.
-
Possible Cause 2: Sub-optimal concentration. The effective concentration of a competitive antagonist like this compound is dependent on the concentration of the agonist (glutamate) and co-agonists (glycine or D-serine).
-
Solution: Perform a dose-response curve in your specific experimental system to determine the optimal inhibitory concentration. The reported Ki values for different NMDA receptor subtypes can serve as a starting point.[2][3]
-
Possible Cause 3: Issues with the experimental system. Factors such as receptor expression levels, health of the cells, and composition of the assay buffer can all influence the apparent activity of the antagonist.
-
Solution: Ensure your experimental model is well-characterized and that all other reagents are of high quality and freshly prepared.
Experimental Protocols
Protocol for Stability Assessment of this compound Solution by HPLC
This protocol provides a general framework for assessing the stability of an this compound solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a solution over time under specific storage conditions (e.g., 4°C, room temperature, exposed to light).
Materials:
-
This compound reference standard
-
HPLC-grade water and acetonitrile
-
Formic acid or other suitable mobile phase modifier
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in HPLC-grade water at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards of different concentrations.
-
Preparation of Stability Samples: Prepare a solution of this compound in the desired buffer or solvent at a concentration relevant to your experiments. Aliquot this solution into several vials for storage under the different conditions to be tested (e.g., refrigerated at 4°C, at room temperature, exposed to light, protected from light).
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for a polar compound like this compound on a C18 column would be a gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) may be necessary. Alternatively, derivatization or the use of a more universal detector like a mass spectrometer (LC-MS) may be required for sensitive and specific quantification.[8]
-
Analysis Schedule: Analyze the calibration standards to generate a standard curve. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition and inject it into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound in each sample.
-
Using the standard curve, determine the concentration of this compound remaining in each sample at each time point.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate. Look for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
References
- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. (RS)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in (R)-CPP E-phys Studies
Welcome to the technical support center for researchers utilizing (R)-CPP in electrophysiology studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound application shows no effect on NMDA receptor-mediated currents. What are the possible causes?
A1: Several factors could contribute to a lack of effect. Here are the most common issues and how to address them:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between in vivo and in vitro preparations. While low nanomolar concentrations can have behavioral effects, in vitro slice preparations may require higher concentrations to effectively block NMDA receptors.[1][2][3] A dose-response curve is recommended to determine the optimal concentration for your specific experimental conditions.[1][2]
-
Agonist and Co-agonist Concentrations: NMDA receptor activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4] Ensure that you are applying a sufficient concentration of both an NMDA receptor agonist (e.g., NMDA or glutamate) and a co-agonist in your artificial cerebrospinal fluid (aCSF).
-
Degraded this compound Stock Solution: Improper storage can lead to the degradation of your this compound stock. It is recommended to prepare fresh stock solutions and store them according to the manufacturer's instructions, typically desiccated at room temperature.[5]
-
pH and Osmolarity of Solutions: The pH of your recording solutions should be between 7.2-7.4, and the osmolarity of your internal solution should be slightly hypo-osmotic compared to the external solution to facilitate a good seal.[6][7]
Q2: After applying this compound, the baseline current drops significantly below the pre-application level. Is this an expected outcome?
A2: A drop in baseline current below the pre-application level is not a typical specific effect of this compound and may indicate other issues in your recording, such as:
-
Run-down of NMDA currents: Prolonged whole-cell recordings can sometimes lead to a gradual decrease in NMDA receptor currents, a phenomenon known as "rundown." This can be exacerbated by factors like the absence of ATP in the internal solution.
-
Off-target effects: While this compound is a highly selective NMDA receptor antagonist, at very high concentrations, the possibility of off-target effects on other ion channels cannot be entirely ruled out.
-
Changes in Seal Resistance: A deteriorating gigaohm seal during the recording can lead to a drifting baseline. Monitor your seal resistance throughout the experiment.
Q3: I am observing high baseline noise in my recordings when using this compound. How can I reduce it?
A3: High baseline noise is a common issue in electrophysiology and can often be resolved by systematically checking your setup:
-
Grounding: Improper grounding is the most frequent cause of electrical noise.[8][9] Ensure all components of your rig are connected to a single, common ground point. Avoid ground loops by not having multiple ground connections for the same piece of equipment.[8][10]
-
Faraday Cage: Make sure your setup is enclosed in a properly grounded Faraday cage to shield it from external electromagnetic interference.[7][8]
-
Perfusion System: Vibrations from the perfusion pump can introduce mechanical noise. Ensure the tubing is stable and not transmitting vibrations to the recording chamber.
-
Electrical Equipment: Turn off any unnecessary electrical equipment in the vicinity of the rig, as they can be sources of 50/60 Hz noise.[8] This includes centrifuges, vortexers, and even cell phones.
Troubleshooting Guides
Guide 1: Unstable Whole-Cell Recordings
Problem: The whole-cell recording is unstable, characterized by a fluctuating baseline, changes in access resistance, or loss of the seal, particularly after the application of this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Slice/Cell Health | 1. Optimize your slicing protocol. Use a protective recovery method with an NMDG-based aCSF, especially for adult animal tissue.[11] 2. Ensure continuous and adequate oxygenation of all solutions (95% O2/5% CO2).[7] 3. Minimize the time between decapitation and slicing to reduce ischemia.[6] |
| Mechanical Instability | 1. Secure the brain slice in the recording chamber with a slice anchor or harp.[12][13] 2. Ensure the micromanipulator is securely fastened and there is no drift. 3. Check for vibrations from the building or other equipment; use an anti-vibration table.[7] |
| Issues with the Patch Pipette | 1. Use high-quality borosilicate glass and pull fresh pipettes for each experiment. 2. Fire-polish the pipette tip to ensure a smooth surface for sealing.[14] 3. Filter your internal solution to remove any particulate matter that could clog the pipette.[7] |
| Vehicle Effects | If dissolving this compound in a vehicle like DMSO, ensure the final concentration of the vehicle in your working solution is minimal and consistent across all conditions, including your controls. |
Guide 2: Inconsistent or Unexpected this compound Efficacy
Problem: The blocking effect of this compound on NMDA-mediated currents is variable between experiments or different from expected literature values.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Drug Concentration | 1. Verify the calculations for your stock and working solutions. 2. Prepare fresh dilutions for each experiment. 3. Consider the diffusion time of this compound into the slice. Pre-incubating the slice in this compound-containing aCSF may yield more consistent results.[1] |
| NMDA Receptor Subunit Specificity | This compound shows some selectivity for GluN2A-containing NMDA receptors.[5] The subunit composition of NMDA receptors can vary depending on the brain region, developmental stage, and cell type, which may influence the apparent potency of this compound. |
| Presence of Endogenous Co-agonists | The concentration of endogenous co-agonists like D-serine and glycine can influence NMDA receptor activity and trafficking, potentially affecting the efficacy of competitive antagonists.[4] |
| Incomplete Washout | Ensure a thorough washout period with drug-free aCSF to allow for the reversal of the antagonist effect, especially when performing concentration-response experiments on the same cell. |
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| (R,S)-CPP IC50 (fEPSPNMDA block) | 434 nM | In vitro hippocampal brain slices | [1][3] |
| (R,S)-CPP IC50 (LTP suppression) | 361 nM | In vitro hippocampal brain slices | [1][3] |
| (R,S)-CPP IC50 (Contextual Fear Conditioning) | 2.3 mg/kg (corresponds to ~53 nM in brain) | In vivo (systemic administration) | [1][3] |
| This compound IC50 (Contextual Fear Conditioning - Hippocampal Component) | 3.1 mg/kg | In vivo (systemic administration) | [2] |
| This compound Ki (GluN2A) | 0.041 µM | Recombinant NMDA receptors | [5] |
| This compound Ki (GluN2B) | 0.27 µM | Recombinant NMDA receptors | [5] |
| This compound Ki (GluN2C) | 0.63 µM | Recombinant NMDA receptors | [5] |
| This compound Ki (GluN2D) | 1.99 µM | Recombinant NMDA receptors | [5] |
| This compound Block of Synaptically Activated Ca2+ Increase | ~90% at 10 µM | Pyramidal neuron dendritic spines | [15] |
| This compound Effect on Synaptically Activated Na+ Increase | Minimal | Pyramidal neuron dendritic spines | [15] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated NMDG-slicing solution.
-
Transfer slices to a recovery chamber with NMDG-slicing solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording. Continuously bubble all solutions with 95% O2/5% CO2.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill pipettes with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314 (pH adjusted to 7.2-7.3 with CsOH).
-
Establish a gigaohm seal (>1 GΩ) on a visualized neuron under positive pressure.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or +40 mV to enhance NMDA receptor-mediated currents by relieving the Mg2+ block.
-
-
This compound Application:
-
Record a stable baseline of evoked or spontaneous NMDA receptor-mediated currents.
-
Bath-apply this compound at the desired concentration and allow for equilibration.
-
Record the effect of this compound on the currents.
-
Perform a washout with drug-free aCSF to observe recovery.
-
Visualizations
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected e-phys results.
References
- 1. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses | eLife [elifesciences.org]
- 5. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. plexon.com [plexon.com]
- 9. researchgate.net [researchgate.net]
- 10. biopac.com [biopac.com]
- 11. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 12. scientifica.cn [scientifica.cn]
- 13. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-CPP for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentrations of (R)-CPP for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing its activation by glutamate. This blockade inhibits the influx of calcium ions (Ca²⁺) through the receptor's ion channel, which is a critical step in many forms of synaptic plasticity and excitotoxicity. This compound is the more active enantiomer of the racemic mixture (RS)-CPP.
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. However, based on published literature, a good starting point for most applications is in the low micromolar range. For dose-response experiments, a concentration range of 0.1 µM to 10 µM is often effective. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water. For a 10 mM stock solution, dissolve 2.52 mg of this compound (MW: 252.21 g/mol ) in 1 mL of deionized water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month. Before use, thaw the aliquot and ensure that the solution is free of any precipitate.
Q4: Is this compound selective for specific NMDA receptor subunits?
This compound exhibits some selectivity for NMDA receptors containing the GluN2A subunit. Its affinity for different GluN2 subunits varies, with higher affinity for GluN2A-containing receptors compared to those with GluN2B, GluN2C, or GluN2D subunits.
Data Presentation: Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from various in vitro studies to aid in experimental design.
Table 1: Inhibitory Constants (Ki) of this compound for Different NMDA Receptor Subunits
| NMDA Receptor Subunit | Ki (µM) |
| GluN2A | 0.041[1][2][3] |
| GluN2B | 0.27[1][2][3] |
| GluN2C | 0.63[1][2][3] |
| GluN2D | 1.99[1][2][3] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound in In Vitro Assays
| Assay | Preparation | IC50 (µM) |
| Blockade of NMDA-mediated fEPSP | Hippocampal Brain Slices | 0.434[4][5] |
| Inhibition of Long-Term Potentiation (LTP) | Hippocampal Brain Slices | 0.361[4][5] |
| Blockade of synaptically activated Ca²⁺ influx | Hippocampal Slices | ~10 (effective concentration)[6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents
This protocol describes how to measure NMDA receptor-mediated currents in cultured neurons and assess their inhibition by this compound.
Materials:
-
Cultured neurons on coverslips
-
External solution (in mM): 150 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2)
-
NMDA and Glycine stock solutions
-
This compound stock solution (10 mM in water)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a borosilicate glass pipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Once a stable baseline NMDA-evoked current is established, co-apply this compound at various concentrations (e.g., 0.1, 1, 10 µM) with the NMDA and glycine solution.
-
Record the inhibition of the NMDA-evoked current at each this compound concentration.
-
Wash out the this compound to observe the recovery of the NMDA receptor current.
-
Analyze the data to determine the IC50 of this compound for the inhibition of NMDA receptor currents.
Fura-2 Calcium Imaging of NMDA Receptor-Mediated Calcium Influx
This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium in response to NMDA receptor activation and its blockade by this compound.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fura-2 AM (50 µg)
-
DMSO
-
Pluronic F-127
-
Recording buffer (e.g., HBSS)
-
NMDA and Glycine stock solutions
-
This compound stock solution (10 mM in water)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation).
Procedure:
-
Prepare a 1 mg/mL Fura-2 AM stock solution in DMSO.
-
Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µg/mL in recording buffer containing a small amount of Pluronic F-127 to aid dispersion.
-
Wash cultured neurons with recording buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with recording buffer for at least 30 minutes to allow for de-esterification of the dye.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce calcium influx.
-
After washout and return to baseline, pre-incubate the cells with the desired concentration of this compound for a few minutes.
-
Co-apply the NMDA/glycine solution with this compound and record the change in the 340/380 nm fluorescence ratio.
-
Analyze the data to quantify the inhibition of the NMDA-induced calcium response by this compound.
Mandatory Visualizations
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or variable antagonism of NMDA receptor activity | 1. Suboptimal this compound concentration: The concentration may be too low to effectively compete with the agonist. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. |
| 2. High agonist concentration: As a competitive antagonist, high concentrations of glutamate can overcome the blocking effect of this compound. | 2. If using exogenous agonists, consider reducing their concentration. For studies of synaptic transmission, be aware that high-frequency stimulation can lead to glutamate accumulation. | |
| 3. This compound solution degradation: Improper storage or multiple freeze-thaw cycles can lead to reduced potency. | 3. Prepare fresh stock solutions and working dilutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Observed cell toxicity or death | 1. High concentration of this compound: Prolonged exposure to high concentrations of NMDA receptor antagonists can sometimes be neurotoxic. | 1. Use the lowest effective concentration determined from your dose-response curve. Limit the duration of exposure to this compound. |
| 2. Off-target effects: At very high concentrations, the possibility of off-target effects cannot be entirely ruled out. | 2. If toxicity is observed even at concentrations that provide incomplete NMDA receptor blockade, consider using a different NMDA receptor antagonist with a different pharmacological profile for comparison. | |
| Precipitate formation in stock or working solutions | 1. Low temperature: this compound may precipitate out of solution at lower temperatures. | 1. Ensure the solution is fully dissolved at room temperature before use. Gentle warming and vortexing can aid in re-dissolving any precipitate. |
| 2. Incorrect solvent or pH: While soluble in water, extreme pH values or the presence of certain salts in the buffer could affect solubility. | 2. Ensure the pH of your final working solution is within a physiological range (typically 7.2-7.4). |
References
- 1. benchchem.com [benchchem.com]
- 2. brainvta.tech [brainvta.tech]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (R)-CPP Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the penetration of arginine-rich cell-penetrating peptides ((R)-CPPs) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which (R)-CPPs cross the blood-brain barrier?
(R)-CPPs, which are rich in positively charged arginine residues, primarily cross the BBB through two main pathways:
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Direct Penetration: This energy-independent process involves the direct translocation of the CPP across the cell membrane of the brain endothelial cells.[1] This is often initiated by electrostatic interactions between the cationic CPP and the negatively charged cell surface.
-
Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming vesicles.[1][2] The main endocytic pathways involved are:
-
Clathrin-mediated endocytosis
-
Caveolae-mediated endocytosis
-
Macropinocytosis
-
It's important to note that the specific mechanism can depend on the CPP sequence, the nature of the cargo, and the experimental conditions.[3]
Q2: My (R)-CPP-drug conjugate shows good cellular uptake in vitro but poor BBB penetration in vivo. What are the possible reasons?
This is a common challenge. The ability of a CPP to penetrate individual cells does not always translate to efficient BBB crossing in a complex in vivo environment.[2][4] Several factors could be at play:
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Plasma Protein Binding: CPPs can bind to plasma proteins, which can limit the amount of free CPP available to interact with the BBB.[5]
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Metabolic Instability: The peptide may be rapidly degraded by proteases in the bloodstream.[6]
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Efflux Transporters: The conjugate might be a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB, which actively transport it back into the bloodstream.[7]
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Receptor Saturation: If a receptor-mediated pathway is involved, high concentrations of the conjugate can saturate the receptors, limiting further transport.[7]
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In Vitro Model Limitations: The in vitro BBB model may not fully replicate the complexity of the in vivo BBB, including the presence of pericytes, astrocytes, and physiological shear stress.[6]
Q3: How can I improve the endosomal escape of my this compound-cargo once it has entered the brain endothelial cells?
Endosomal entrapment is a significant hurdle for effective drug delivery.[8] Here are some strategies to enhance endosomal escape:
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Inclusion of pH-Sensitive Moieties: Incorporating peptides that change conformation and become membrane-disruptive in the acidic environment of the endosome can facilitate escape.[9][10] Examples include histidine-rich peptides or fusogenic peptides like GALA.[8][10]
-
Photochemical Internalization (PCI): This technique involves co-administration of a photosensitizer that, upon light activation, generates reactive oxygen species that rupture the endosomal membrane.[9]
-
Multivalent CPPs: Creating constructs with multiple copies of the CPP can increase the local concentration of the peptide at the endosomal membrane, enhancing its disruptive activity.[11]
Troubleshooting Guides
Problem: Low Trans-endothelial Electrical Resistance (TEER) in In Vitro BBB Model
| Possible Cause | Troubleshooting Steps |
| Incomplete cell monolayer confluence. | Ensure cells are seeded at the optimal density and allow sufficient time to form a tight monolayer. Visually inspect the monolayer using microscopy before starting the experiment.[6] |
| Suboptimal cell culture conditions. | Verify the quality of the cell culture medium, serum, and supplements. Ensure proper temperature, humidity, and CO2 levels in the incubator.[6] |
| Cell line integrity. | Use low-passage number cells and regularly check for mycoplasma contamination. |
| Toxicity of the this compound construct. | Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration of your peptide conjugate. |
Problem: High Variability in In Vivo Brain Uptake Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent injection technique. | Ensure consistent intravenous injection volume and rate. For intracarotid injections, ensure proper catheter placement. |
| Variable cerebral blood flow. | Monitor and control physiological parameters such as blood pressure and body temperature during the experiment. |
| Timing of tissue collection. | Adhere to a strict and consistent timeline for tissue collection post-injection. |
| Incomplete removal of cerebral vasculature. | Perfuse the brain with saline before harvesting to remove residual blood containing the radiolabeled peptide, which can artificially inflate brain concentration measurements. |
Quantitative Data on this compound BBB Penetration
The following table summarizes in vivo brain influx rates for several cell-penetrating peptides. Note that these are for the peptides alone and the influx can be altered when conjugated to a cargo.
| Cell-Penetrating Peptide | Unidirectional Influx Rate (Kin) (μl/g·min) | Animal Model | Reference |
| pVEC | 6.02 | Mouse | [4][12] |
| SynB3 | 5.63 | Mouse | [4][12] |
| Tat 47-57 | 4.73 | Mouse | [4][12] |
| Transportan 10 (TP10) | Negligible to low | Mouse | [3][4] |
| SFTI-1 (cyclic) | Kp,uu,brain of 13% | Rat | [13] |
| Kalata B1 (cyclic) | Kp,uu,brain of 0.5% | Rat | [13] |
Kp,uu,brain: unbound brain-to-plasma concentration ratio.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion
This technique allows for the measurement of the unidirectional influx of a substance across the BBB in vivo, independent of plasma protein binding and peripheral metabolism.
Materials:
-
Anesthetized rat or mouse
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Test substance (e.g., radiolabeled this compound)
-
Surgical instruments
-
Peristaltic pump
Procedure:
-
Anesthetize the animal and expose the common carotid artery.
-
Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Initiate the perfusion with the perfusion buffer containing the test substance at a constant flow rate.
-
After a predetermined time (e.g., 1-5 minutes), stop the perfusion and decapitate the animal.
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Collect the brain and measure the concentration of the test substance.
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Calculate the brain uptake clearance (Kin) using the equation: Kin = Cbrain / AUCperfusate, where Cbrain is the concentration in the brain and AUCperfusate is the area under the perfusate concentration-time curve.
Protocol 2: Co-culture In Vitro BBB Model
This model more closely mimics the in vivo BBB by co-culturing brain endothelial cells with astrocytes.[6]
Materials:
-
Brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Astrocytes (primary or cell line)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture plates
-
Appropriate cell culture media and supplements
-
Coating solution (e.g., collagen, fibronectin)
Procedure:
-
Coat the apical side of the Transwell inserts with the coating solution.[6]
-
Seed the astrocytes on the basolateral side of the inverted Transwell insert and allow them to grow to confluence.[6]
-
Turn the Transwell inserts upright and seed the brain endothelial cells on the apical side.
-
Allow the co-culture to establish for several days, monitoring the TEER to assess barrier integrity.
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For transport studies, add the this compound conjugate to the apical chamber and measure its appearance in the basolateral chamber over time.
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Mechanisms of this compound transport across the BBB.
Experimental Workflow for Assessing BBB Penetration
Caption: Workflow for evaluating this compound BBB penetration.
Strategies to Enhance this compound BBB Penetration
Caption: Key strategies for improving this compound brain delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]
- 5. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing potential off-target effects of (R)-CPP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-CPP, a potent NMDA receptor antagonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the more active isomer of the competitive NMDA receptor antagonist, CPP. It acts as a potent and selective antagonist at the glutamate binding site of the NMDA receptor, thereby inhibiting its activation by the endogenous agonist, glutamate.[1] this compound displays some selectivity for NMDA receptors containing the GluN2A subunit.
2. What are the known off-target effects of this compound?
This compound is considered a highly selective NMDA receptor antagonist. Studies have shown that at a concentration of 10 µM, this compound did not exhibit significant interaction with 21 other putative neurotransmitter receptors, including quisqualate-type and kainate-type glutamate receptors.[2] However, like any pharmacological agent, the possibility of off-target effects at higher concentrations cannot be entirely excluded. A comprehensive screening against a broad panel of receptors and ion channels is recommended for applications where absolute specificity is critical.
3. How can I minimize potential off-target effects in my experiments?
Minimizing off-target effects is crucial for the accurate interpretation of experimental results. Here are some key strategies:
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Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific experimental model through dose-response studies. This will reduce the likelihood of engaging off-target sites.
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Employ control experiments: Include appropriate controls to differentiate between on-target and potential off-target effects. This may involve using a structurally related but inactive compound or employing genetic knockout/knockdown of the intended target (NMDA receptor).
-
Confirm selectivity: If unexpected results are observed, consider performing counter-screening against a panel of relevant receptors to empirically determine the selectivity profile of this compound in your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent results in cell culture | 1. Compound degradation: this compound solution may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C). 2. Cell line variability: Different cell lines may express varying subtypes of NMDA receptors or possess different sensitivities. 3. Off-target effects: At higher concentrations, this compound may interact with other cellular components. | 1. Prepare fresh stock solutions and add the compound to the culture medium immediately before the experiment. For long-term experiments, consider replenishing the compound. Store stock solutions at -20°C for up to one month.[1] 2. Characterize the NMDA receptor subunit expression in your cell line. 3. Perform a dose-response curve to identify the optimal concentration. |
| Difficulty dissolving this compound | Incorrect solvent or concentration: this compound has specific solubility limits. | This compound is soluble in water up to 100 mM.[1] Ensure you are using an appropriate solvent and not exceeding the maximum solubility. Prepare stock solutions in water. |
| In vivo experiments show unexpected behavioral effects | 1. Dose-related side effects: High doses of NMDA receptor antagonists can lead to motor impairment and other behavioral side effects.[2] 2. Blood-brain barrier penetration: this compound is known to cross the blood-brain barrier and is active in vivo.[1] The concentration reaching the brain may be higher than anticipated. | 1. Conduct a dose-escalation study to determine the therapeutic window for your desired effect and to identify the threshold for side effects. 2. If possible, measure the brain concentration of this compound to correlate with behavioral outcomes. |
| No effect observed at expected concentrations | 1. Incorrect concentration calculation: Errors in calculating the final concentration in your assay. 2. Inactive compound: The compound may have degraded due to improper storage. 3. Low receptor expression: The experimental system may have a low density of NMDA receptors. | 1. Double-check all calculations for dilutions and final concentrations. 2. Ensure the compound has been stored correctly (desiccated at room temperature for the solid form).[1] Purchase a new batch if degradation is suspected. 3. Verify the expression of NMDA receptors in your model system. |
Data Presentation
Table 1: this compound Binding Affinity for NMDA Receptor Subunits
| Receptor Subunit | Ki (μM) |
| GluN2A | 0.041 |
| GluN2B | 0.27 |
| GluN2C | 0.63 |
| GluN2D | 1.99 |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Assessing Off-Target Binding
This protocol provides a general framework for a competitive radioligand binding assay to assess the potential interaction of this compound with a receptor of interest.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A suitable radioligand for the target receptor.
-
This compound.
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Assay buffer (specific to the target receptor).
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Wash buffer (ice-cold).
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96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation:
-
Prepare a dilution series of this compound in the assay buffer.
-
Dilute the cell membranes or purified receptors to the desired concentration in the assay buffer.
-
Prepare the radioligand at a concentration close to its Kd value in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, the this compound dilutions (or vehicle for total binding), and the cell membrane/receptor preparation.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
Caption: Mechanism of action of this compound as a competitive NMDA receptor antagonist.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: (R)-CPP Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing (R)-CPP dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as a competitive antagonist, meaning it binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby preventing activation by the endogenous agonist, glutamate.[1] This blockade inhibits the influx of calcium ions (Ca²⁺) that would normally occur upon receptor activation.
Figure 1. Mechanism of this compound competitive antagonism at the NMDA receptor.
Q2: What are the key parameters to determine from an this compound dose-response curve?
The two primary parameters derived from a dose-response curve are:
-
IC50 (Inhibitory Concentration 50%): The concentration of this compound that produces 50% of its maximal inhibitory effect. It is a measure of the antagonist's potency.
-
Hill Slope (or Hill Coefficient): Describes the steepness of the curve. A Hill slope of -1.0 is characteristic of a simple, single-site competitive interaction. A slope deviating significantly from -1.0 may suggest more complex phenomena like receptor heterogeneity or non-competitive interactions.
Q3: How selective is this compound for different NMDA receptor subtypes?
This compound shows selectivity for NMDA receptors containing the GluN2A subunit. Its affinity for receptors containing other GluN2 subunits is considerably lower. This is important to consider, as the subunit composition of NMDA receptors can vary between different cell types and brain regions.
| Receptor Subunit Composition | This compound Ki (μM) |
| GluN2A | 0.041 |
| GluN2B | 0.27 |
| GluN2C | 0.63 |
| GluN2D | 1.99 |
| Table 1. Inhibition constants (Ki) of this compound for recombinant NMDA receptors containing different GluN2 subunits. Data sourced from Tocris Bioscience and R&D Systems. |
Q4: How should I prepare and store this compound solutions?
This compound is readily soluble in water up to 100 mM.[2] For experiments, it is recommended to prepare a concentrated stock solution in sterile water.
-
Preparation: Prepare a high-concentration stock (e.g., 10-100 mM) in water. For cell-based assays, filter-sterilize the stock solution through a 0.22 µm filter.[3]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] Solutions are generally stable for up to one month at -20°C.[4] Before use, allow the aliquot to equilibrate to room temperature.[4]
Troubleshooting Guides
Q5: My dose-response curve is shifted to the right (higher IC50) compared to published data. What are the potential causes?
A rightward shift in the dose-response curve indicates that a higher concentration of this compound is needed to achieve the same level of inhibition, suggesting lower apparent potency.
Figure 2. Troubleshooting logic for a right-shifted this compound dose-response curve.
-
High Agonist Concentration: Since this compound is a competitive antagonist, its apparent potency is dependent on the concentration of the agonist (e.g., glutamate or NMDA) used. Higher agonist concentrations will require higher concentrations of this compound to achieve 50% inhibition, thus shifting the curve to the right.[5][6]
-
Assay Conditions: NMDA receptor activity is highly sensitive to the ionic environment.
-
Mg²⁺ Concentration: Extracellular Mg²⁺ blocks the NMDA receptor channel in a voltage-dependent manner.[7] Changes in Mg²⁺ concentration can alter the receptor's apparent affinity for agonists and antagonists.[8][9][10]
-
Glycine/D-serine Concentration: Glycine or D-serine is a required co-agonist for NMDA receptor activation.[7] Inconsistent or subsaturating levels of the co-agonist will lead to variable results.[11]
-
-
Receptor Subunit Expression: If your experimental system (e.g., cell line or primary culture) expresses NMDA receptor subtypes for which this compound has lower affinity (like GluN2C or GluN2D), the observed IC50 will be higher.
-
Compound Integrity: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and a loss of potency.[1]
Q6: My dose-response curve has a shallow slope (Hill Slope significantly less than -1.0). What does this indicate?
A shallow Hill slope suggests that the binding interaction is more complex than a simple one-to-one competitive relationship.
-
Receptor Heterogeneity: Your system may express multiple NMDA receptor subtypes with different affinities for this compound. The resulting curve is a composite of inhibition at these different receptor populations, which flattens the overall slope.
-
Non-equilibrium Conditions: The pre-incubation time with this compound may be insufficient to allow the binding to reach equilibrium before the agonist is added.
-
Complex Allosteric Interactions: Although this compound is primarily a competitive antagonist, unforeseen allosteric effects or interactions with other proteins in your specific system could alter the binding dynamics.
-
Experimental Artifact: Issues such as inaccurate serial dilutions, particularly at the high and low ends of the concentration range, can artificially flatten the curve.
Q7: I am observing a U-shaped (biphasic) dose-response curve. Is this expected for this compound?
A U-shaped or biphasic curve is not typical for a competitive antagonist like this compound and usually points to an experimental artifact or a secondary, off-target effect at high concentrations.
-
Cytotoxicity: At very high concentrations, this compound or the vehicle (if not water) might induce cell death or stress, leading to a response that confounds the primary inhibition measurement.[12][13] For example, in a calcium flux assay, membrane disruption from cytotoxicity could cause a non-specific increase in signal.
-
Solubility Issues: Although this compound is highly water-soluble, precipitation at the highest concentrations can lead to an artificially low effect, causing the curve to plateau or reverse.[14] Always visually inspect your solutions for precipitation.
-
Off-Target Effects: At high micromolar or millimolar concentrations, this compound might interact with other receptors, ion channels, or enzymes, producing an effect opposite to or independent of NMDA receptor antagonism.[15]
-
Assay Artifacts: In fluorescence-based assays, high concentrations of a compound can sometimes cause signal quenching or other optical artifacts.[16]
Q8: How can I definitively prove that this compound is acting as a competitive antagonist in my system?
The gold standard for demonstrating competitive antagonism is the Schild analysis .[17][18] This method involves generating multiple agonist dose-response curves, each in the presence of a different, fixed concentration of the antagonist (this compound).
-
Hallmarks of Competitive Antagonism: A true competitive antagonist will cause a parallel, rightward shift in the agonist dose-response curve with no reduction in the maximal response.[6][17]
-
Schild Plot: A Schild plot is constructed by plotting log(dose ratio - 1) versus the logarithm of the molar concentration of the antagonist. The dose ratio is the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist.
-
Interpretation: For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.0.[5][17] The x-intercept of this line provides an estimate of the antagonist's equilibrium dissociation constant (KB), a true measure of its affinity for the receptor.[19][20]
Figure 3. Experimental and analytical workflow for performing a Schild analysis.
Experimental Protocols
Protocol 1: In Vitro this compound IC50 Determination using a Calcium Flux Assay
This protocol describes a general method for determining the IC50 of this compound in a cell line expressing NMDA receptors using a fluorescent calcium indicator like Fluo-4 AM.[21][22]
1. Cell Preparation: a. Plate cells (e.g., HEK293 expressing relevant NMDA receptor subunits) in a 96- or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.[23] b. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium from the wells and add the dye-loading buffer. c. Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]
3. Compound Preparation and Incubation: a. Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS) at 2x the final desired concentration. The buffer should contain a consistent, saturating concentration of the co-agonist glycine (e.g., 10 µM).[12] Crucially, the buffer should also contain a defined concentration of Mg²⁺ (e.g., 1 mM for physiological relevance) or be Mg²⁺-free, depending on the experimental goal. b. After incubation, wash the cells gently with the assay buffer to remove extracellular dye. c. Add the 2x this compound dilutions to the appropriate wells. Add buffer-only to control (0% inhibition) and agonist-only (100% activity) wells. d. Pre-incubate the plate with this compound for 15-30 minutes at room temperature or 37°C to allow the antagonist to bind to the receptors.
4. Signal Measurement: a. Prepare an agonist solution (e.g., Glutamate or NMDA) in the assay buffer at a concentration that will yield a submaximal (e.g., EC80) response. The concentration should be 2x-5x the final desired concentration, depending on the liquid handler's addition volume. b. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). c. Record a stable baseline fluorescence for 10-20 seconds. d. Add the agonist solution to all wells simultaneously using the instrument's liquid handler. e. Immediately begin recording the change in fluorescence over time (typically 1-3 minutes).
5. Data Analysis: a. For each well, calculate the maximum fluorescence response after agonist addition. b. Normalize the data: Set the average response of the buffer-only wells to 0% inhibition and the average response of the agonist-only wells to 100% inhibition. c. Plot the percent inhibition versus the log concentration of this compound. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 and Hill slope.[24][25]
| Assay Component | Key Consideration | Rationale |
| Cell Health | Use low passage, healthy cells at consistent density. | Receptor expression and cell signaling can change with cell stress or high passage number.[11] |
| Agonist Conc. | Use a fixed, submaximal (EC80) concentration. | As a competitive antagonist, the IC50 of this compound is dependent on the agonist concentration. Using EC80 provides a robust assay window. |
| Co-agonist Conc. | Use a fixed, saturating concentration of glycine/D-serine. | NMDA receptors require co-agonist binding for activation. Inconsistent levels are a major source of variability.[11] |
| Mg²⁺ Concentration | Maintain a consistent physiological (e.g., 1 mM) or Mg²⁺-free condition. | Mg²⁺ allosterically modulates NMDA receptors and can affect antagonist potency.[9][10] |
| Incubation Times | Standardize dye loading and antagonist pre-incubation times. | Ensures equilibrium is reached and reduces variability between experiments.[12] |
| Table 2. Critical Parameters for a Robust this compound Dose-Response Assay. |
Protocol 2: Schild Analysis to Determine this compound Affinity (KB)
This protocol outlines the steps to perform a Schild analysis to confirm the competitive mechanism of this compound and determine its equilibrium dissociation constant (KB).[17]
1. Experimental Setup: a. Follow the same general assay procedure as for an IC50 determination (e.g., electrophysiology or calcium flux as described in Protocol 1). b. Instead of a single agonist concentration, you will generate a full dose-response curve for the agonist (e.g., glutamate).
2. Data Collection: a. Control Curve: Generate a full dose-response curve for your agonist (e.g., 8-12 concentrations) in the absence of this compound. This is your control curve. b. Antagonist Curves: Generate at least 3-4 additional full agonist dose-response curves, each in the presence of a single, fixed concentration of this compound (e.g., 1x, 3x, and 10x the estimated KB or IC50). Ensure the antagonist has sufficient pre-incubation time to reach equilibrium.
3. Data Analysis: a. Fit Curves: Fit each of the agonist dose-response curves (control and each this compound concentration) to a four-parameter logistic equation to determine the EC50 for each curve. b. Check for Parallelism: The curves in the presence of this compound should be shifted to the right in a parallel manner relative to the control curve, with no significant change in the maximum response. A statistical test for parallelism can be performed in most statistical software. c. Calculate Dose Ratios (DR): For each concentration of this compound used, calculate the dose ratio. DR = (EC50 of agonist in presence of this compound) / (EC50 of agonist in absence of this compound) d. Construct the Schild Plot: i. Convert each this compound concentration ([B]) to its logarithm (log[B]). ii. For each corresponding Dose Ratio, calculate log(DR - 1). iii. Plot log(DR - 1) on the y-axis against log[B] on the x-axis. e. Perform Linear Regression: i. Fit the data points on the Schild plot to a linear regression model. ii. Check the Slope: The slope of the regression line should not be significantly different from 1.0. A slope of 1.0 is the defining characteristic of simple competitive antagonism.[5][17] iii. Determine KB: If the slope is close to 1.0, the antagonist affinity (KB) can be determined. The pA₂, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is found from the x-intercept. For a competitive antagonist with a slope of 1.0, pA₂ = -log(KB). Therefore, KB = 10(-x-intercept).
| This compound Conc. [B] | Agonist EC50 | Dose Ratio (DR) | log[B] | log(DR-1) |
| 0 (Control) | EC50ctrl | 1 | - | - |
| [B]₁ | EC50₁ | EC50₁ / EC50ctrl | log[B]₁ | log(DR₁-1) |
| [B]₂ | EC50₂ | EC50₂ / EC50ctrl | log[B]₂ | log(DR₂-1) |
| [B]₃ | EC50₃ | EC50₃ / EC50ctrl | log[B]₃ | log(DR₃-1) |
| Table 3. Example data structure for Schild analysis calculations. |
References
- 1. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. (RS)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. Lesson 6 [pdg.cnb.uam.es]
- 6. Image:Effect of competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
- 7. NMDA and glycine regulate the affinity of the Mg2+-block site in NR1-1a/NR2A NMDA receptor channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 19. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Schild equation - Wikipedia [en.wikipedia.org]
- 21. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Variability Between (R)-CPP and its Racemate
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions that arise when working with the NMDA receptor antagonist (R)-CPP and its racemic mixture, (RS)-CPP. Understanding the differences between the active enantiomer and the racemate is crucial for obtaining reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and (RS)-CPP?
A1: this compound is the specific, more active enantiomer (stereoisomer) of the compound 3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid.[1] (RS)-CPP, the racemate, is a 1:1 mixture of the (R)- and (S)-enantiomers.[2] In pharmacology, enantiomers can have significantly different potencies, efficacies, and pharmacokinetic profiles.[3] For CPP, the antagonistic activity at the NMDA receptor resides primarily in the (R)-enantiomer.
Q2: Why am I seeing a weaker effect with (RS)-CPP compared to this compound at the same concentration?
A2: You are likely observing a weaker effect with the racemate because only the (R)-enantiomer is highly active as an NMDA receptor antagonist. The (S)-enantiomer is significantly less active. Therefore, at a given concentration of (RS)-CPP, the concentration of the active this compound is effectively halved. To achieve a comparable biological effect to a specific concentration of this compound, you would theoretically need to use double the concentration of (RS)-CPP.
Q3: Does this compound show selectivity for specific NMDA receptor subunits?
A3: Yes, this compound exhibits some selectivity for NMDA receptors containing the GluN2A subunit.[1] Its affinity for different subunit combinations varies, which can be a source of experimental variability depending on the specific receptor subtypes expressed in your model system.
Data Presentation: Comparative Potency and Efficacy
The following tables summarize quantitative data comparing the activity of this compound and its racemate.
Table 1: In Vitro Receptor Binding Affinity of this compound for NMDA Receptor Subunits [1]
| NMDA Receptor Subunit | Ki (μM) |
| GluN2A | 0.041 |
| GluN2B | 0.27 |
| GluN2C | 0.63 |
| GluN2D | 1.99 |
Table 2: Comparative In Vitro and In Vivo Potency of this compound and (RS)-CPP
| Assay | Compound | Potency |
| Inhibition of NMDA-evoked [3H]ACh release from rat striatal slices | (RS)-CPP | IC50 = 8 µM[4] |
| Blockade of audiogenic convulsions in DBA/2 mice | (RS)-CPP | ED50 = 1.5 mg/kg i.p.[4] |
| Blockade of NMDA-induced seizures in CF-1 mice | (RS)-CPP | ED50 = 1.9 mg/kg i.p.[4] |
| Suppression of the hippocampal component of contextual fear memory formation | This compound | IC50 = 3.1 mg/kg[5] |
| Suppression of contextual memory in vivo | (RS)-CPP | EC50 = 2.3 mg/kg[6] |
Troubleshooting Guides
Issue: High Variability in Experimental Results
-
Possible Cause: Inconsistent ratio of enantiomers in different batches of (RS)-CPP.
-
Solution: Whenever possible, use the pure this compound enantiomer to eliminate variability arising from the inactive (S)-enantiomer. If using the racemate is necessary, ensure you are using a high-quality source with a confirmed 1:1 racemic mixture.
-
-
Possible Cause: Differences in NMDA receptor subunit expression in your experimental model.
-
Solution: Characterize the NMDA receptor subunit composition of your cell line or tissue preparation. Given that this compound has preferential affinity for GluN2A-containing receptors, changes in subunit expression can significantly alter its apparent potency.[1]
-
-
Possible Cause: Pharmacokinetic differences between in vitro and in vivo experiments.
-
Solution: Be aware that the pharmacokinetics of the enantiomers may differ in vivo. Although often studied as a racemate, factors like absorption, distribution, metabolism, and excretion could potentially vary between the (R) and (S) forms. When comparing in vitro and in vivo data, consider that the concentration of the active compound at the target site in vivo may not directly correspond to the concentration applied in vitro.[7]
-
Issue: Unexpected Side Effects or Off-Target Activity
-
Possible Cause: The (S)-enantiomer, while less active at the NMDA receptor, may have activity at other targets at higher concentrations.
-
Solution: If you observe unexpected effects, especially at high concentrations of the racemate, consider control experiments with the pure (S)-enantiomer if available. This can help determine if the effects are due to the inactive isomer.
-
-
Possible Cause: Neurotoxicity at high concentrations.
Experimental Protocols
Key Experiment: Competitive NMDA Receptor Binding Assay
This protocol is adapted from a standard competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.[10]
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
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Radioligand: e.g., [3H]CGP 39653 (a potent NMDA receptor antagonist)
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Non-labeled ligand: this compound or (RS)-CPP
-
Non-specific binding control: A high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM L-glutamic acid)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
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Total Binding wells: Assay buffer
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Non-specific Binding wells: Non-specific binding control
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Test Compound wells: Serial dilutions of this compound or (RS)-CPP
-
-
Add the radioligand to all wells at a concentration close to its Kd.
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Add the membrane preparation to all wells to initiate the binding reaction.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general method for measuring the effect of this compound or (RS)-CPP on NMDA receptor-mediated currents in cultured neurons or brain slices.[11]
Materials:
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Cultured neurons or acute brain slices
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Artificial cerebrospinal fluid (aCSF)
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Internal solution for the patch pipette
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NMDA and co-agonist (glycine or D-serine)
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This compound or (RS)-CPP
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Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare brain slices or place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Pipette Preparation: Pull a glass micropipette to a suitable resistance (e.g., 3-5 MΩ) and fill it with the internal solution.
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Obtaining a Seal: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
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Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
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Recording NMDA Currents: Clamp the cell at a holding potential (e.g., -70 mV). Apply NMDA and a co-agonist to the bath to evoke an inward current.
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Drug Application: After establishing a stable baseline of NMDA-evoked currents, perfuse the bath with aCSF containing the desired concentration of this compound or (RS)-CPP.
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Data Acquisition: Record the NMDA-evoked currents before, during, and after the application of the antagonist.
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Washout: Perfuse the chamber with aCSF without the antagonist to observe any recovery of the NMDA-evoked current.
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Data Analysis: Measure the peak amplitude of the NMDA-evoked currents and calculate the percentage of inhibition caused by the antagonist. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of CPP Action.
Caption: Workflow for a Competitive NMDA Receptor Binding Assay.
Caption: Relationship Between Racemate, Enantiomers, and Potency.
References
- 1. rndsystems.com [rndsystems.com]
- 2. (RS)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Controlling for motor activity side effects of (R)-CPP in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the NMDA receptor antagonist (R)-CPP in in vivo experiments. The focus is on identifying and controlling for motor activity-related side effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound ( (R)-(+)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[2] this compound exhibits some selectivity for NMDA receptors containing the GluN2A subunit. Unlike some other NMDA receptor antagonists, this compound can cross the blood-brain barrier, making it suitable for systemic administration in in vivo studies.[1]
Q2: What are the common motor activity side effects associated with this compound administration in vivo?
Systemic administration of this compound can lead to dose-dependent motor side effects. These commonly include hyperactivity, which can be characterized by increased locomotor activity and episodic darting behaviors, as well as ataxia or impaired motor coordination.[3][4] At higher doses, this compound can also impair reflexes, such as the traction reflex, which may be indicative of muscle relaxant effects.[2]
Q3: How can I differentiate the desired experimental effects of this compound from its motor side effects?
Careful experimental design and the inclusion of appropriate control groups are crucial. It is recommended to:
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Conduct dose-response studies: Determine the minimal effective dose of this compound for your desired experimental outcome (e.g., memory impairment) and the dose at which significant motor effects emerge.[1][5]
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Utilize specific behavioral tests: Employ a battery of behavioral assays to specifically assess motor function alongside your primary experimental measure. For example, use an open-field test to measure locomotor activity and a rotarod or beam-walking test to assess motor coordination.[6][7]
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Employ pharmacological controls: In some experimental paradigms, it may be possible to co-administer a compound that mitigates the motor effects of this compound without interfering with the desired outcome. For instance, dopamine antagonists have been shown to reduce the hyperactivity induced by NMDA antagonists in certain brain regions.[4]
Troubleshooting Guide
Issue 1: My animals are showing significant hyperactivity after this compound injection, which is confounding my behavioral experiment.
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Solution 1: Dose Adjustment. The most straightforward approach is to lower the dose of this compound. Motor effects are dose-dependent, and it may be possible to find a therapeutic window where the desired effect is present without significant motor stimulation.[1][5]
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Solution 2: Acclimatization. Ensure that animals are adequately habituated to the testing environment before drug administration. This can help to reduce novelty-induced hyperactivity which may be exacerbated by this compound.
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Solution 3: Time Course Analysis. The motor-stimulant effects of this compound may vary over time after administration. Conduct a time-course study to identify a post-injection time point where motor effects are minimized, but the desired experimental effect is still present.
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Solution 4: Pharmacological Intervention. Consider co-administration with a dopamine antagonist. For example, the D1/D2 antagonist flupenthixol injected into the nucleus accumbens has been shown to reduce the motor hyperactivity produced by prefrontal cortex injections of CPP.[4] This approach requires careful validation to ensure the antagonist does not interfere with your primary outcome.
Issue 2: My animals are exhibiting ataxia and poor performance on motor tasks, making it difficult to assess cognitive function.
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Solution 1: Re-evaluate Dose. Similar to hyperactivity, ataxia is often observed at higher doses of this compound. Reducing the dose is the first step in mitigating this side effect.[2]
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Solution 2: Choose Appropriate Behavioral Paradigms. Select cognitive tasks that are less dependent on fine motor control. For example, in some memory paradigms, the freezing response can be used as a dependent variable, which is less likely to be affected by mild ataxia than an escape latency in a water maze.[1]
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Solution 3: Pre-training. Thoroughly train animals on the motor components of a task before administering this compound. This can help to dissociate learning and memory deficits from motor impairments.
Issue 3: I am unsure if the effects I am observing are due to NMDA receptor antagonism in my target brain region or off-target motor effects.
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Solution 1: Local Infusions. If technically feasible, direct microinfusion of this compound into the specific brain region of interest can help to isolate its effects and reduce systemic motor side effects.[3][4]
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Solution 2: Control Experiments with Other NMDA Antagonists. Compare the effects of this compound with other NMDA receptor antagonists that may have different side-effect profiles.
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Solution 3: Correlational Analysis. Analyze your data to see if there is a correlation between the magnitude of the motor side effect (e.g., number of crossovers in an open field) and your primary dependent variable for individual animals. A strong correlation may suggest that motor effects are confounding your results.
Quantitative Data on this compound Motor Effects
Table 1: Dose-Dependent Effects of this compound on Motor Activity in Mice
| Dose (mg/kg, i.p.) | Motor Activity Measure | Observation | Reference |
| 1, 2, 3, 9 | Crossovers in an activity grid | Modest, but statistically significant reduction in exploratory activity. | [1][5] |
| 6.1 | Traction Reflex | ED50 for impairment of the traction reflex. | [2] |
| 1.9 | NMDA-induced Seizures | ED50 for blocking NMDA-induced seizures. | [2] |
Table 2: Effects of this compound on Neurotransmitter Levels and Motor Activity in Rats
| Treatment | Brain Region | Neurochemical/Behavioral Change | Reference |
| CPP (1 µ g/0.5 µL) injection into PFC | Nucleus Accumbens | Increased dopamine (up to 130%), DOPAC (up to 120%), HVA (up to 130%), and acetylcholine (up to 190%). | [4] |
| CPP (1 µ g/0.5 µL) injection into PFC | Open Field | Motor hyperactivity. | [4] |
| Co-injection of Flupenthixol (D1/D2 antagonist) into NAc | Open Field | Significant reduction in CPP-induced motor hyperactivity. | [4] |
Experimental Protocols
Protocol 1: Assessment of Motor Activity Side Effects using the Open-Field Test
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Apparatus: A square or circular arena with walls to prevent escape. The arena should be equipped with an automated activity monitoring system (e.g., photobeam grid) or a video camera for manual scoring.
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Acclimatization: Habituate the animals to the testing room for at least 1 hour before the experiment.
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Procedure: a. Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection). b. After a predetermined time (e.g., 60 minutes), place the animal in the center of the open-field arena.[5] c. Record activity for a set duration (e.g., 15-30 minutes).
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Data Analysis: a. Locomotor Activity: Quantify the total distance traveled, number of line crossings (crossovers), and time spent mobile.[1] b. Anxiety-like Behavior (optional): Analyze the time spent in the center versus the periphery of the arena. c. Stereotypy: Manually or automatically score repetitive behaviors such as sniffing, grooming, or head weaving.
Protocol 2: Co-administration of a Dopamine Antagonist to Mitigate this compound-Induced Hyperactivity
This protocol is an example based on published findings and should be adapted and optimized for specific experimental questions.
-
Subjects: Rats with stereotaxically implanted guide cannulae targeting the nucleus accumbens (NAc) and the medial prefrontal cortex (PFC).
-
Drug Preparation: a. This compound dissolved in sterile saline. b. Flupenthixol (a D1/D2 dopamine receptor antagonist) dissolved in sterile saline.
-
Procedure: a. Habituate the animals to the experimental setup. b. Infuse this compound (e.g., 1 µ g/0.5 µL) into the PFC. c. Immediately following the this compound infusion, bilaterally infuse flupenthixol (e.g., 5 or 25 µ g/0.5 µL) or vehicle into the NAc.[4] d. Place the animal in an open-field arena and record motor activity as described in Protocol 1.
-
Control Groups: a. Vehicle (PFC) + Vehicle (NAc) b. Vehicle (PFC) + Flupenthixol (NAc) c. This compound (PFC) + Vehicle (NAc)
-
Data Analysis: Compare the locomotor activity between the group receiving this compound and vehicle in the NAc with the group receiving this compound and flupenthixol in the NAc to determine if the dopamine antagonist significantly reduces hyperactivity.[4]
Visualizations
References
- 1. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique behavioral effects of the NMDA antagonist, CPP, upon injection into the medial pre-frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of NMDA receptors in the prefrontal cortex increases dopamine and acetylcholine release in the nucleus accumbens and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating (R)-CPP Behavioral Experiments: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in Conditioned Place Preference (CPP) behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Conditioned Place Preference (CPP) experiment?
A1: Conditioned place preference is a form of Pavlovian conditioning utilized to assess the motivational properties of a stimulus, frequently a drug.[1] The paradigm works by associating a specific environment (the conditioned stimulus) with the effects of the stimulus (the unconditioned stimulus). If the stimulus is rewarding, the animal will subsequently spend more time in the environment paired with it.[1] Conversely, if the stimulus is aversive, the animal will tend to avoid the paired environment, a phenomenon referred to as conditioned place aversion (CPA).[1]
Q2: What are the essential phases of a standard CPP protocol?
A2: A typical CPP protocol is composed of three primary phases:
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Habituation/Pre-Conditioning: The animal is allowed to freely explore the entire apparatus. This phase aims to diminish novelty-seeking behaviors and to establish a baseline preference for each compartment.[1]
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Conditioning: Over a series of sessions, the animal is confined to one compartment after receiving the drug (the unconditioned stimulus) and to a different compartment after receiving a vehicle injection. These sessions are usually alternated on a daily basis.[1]
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Preference Testing/Post-Conditioning: In a drug-free state, the animal is returned to the apparatus with unrestricted access to all compartments. The time spent in each compartment is recorded to ascertain if a preference or aversion has been established.[1]
Q3: What is the distinction between a biased and an unbiased CPP design?
A3: The primary difference lies in how the animal's initial preference for the compartments is handled:
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Biased Design: The experimenter first determines the animal's baseline preference. The drug is then consistently paired with the less-preferred compartment, and the vehicle with the more-preferred one.[2] This design can be advantageous in certain contexts but may yield different outcomes compared to an unbiased approach.[1]
-
Unbiased Design: The assignment of the drug-paired compartment is done randomly, without considering the animal's initial preference.[2] This method is crucial for controlling for the potential confounding effects of a pre-existing bias for a particular environment.[1]
Troubleshooting Guide
Issue 1: No significant place preference or aversion is observed.
| Potential Cause | Recommended Solution |
| Suboptimal Drug Dose | The dose may be too low to be rewarding or too high, inducing aversive effects. Conduct a dose-response study to identify the optimal concentration. |
| Insufficient Conditioning | The number of pairings between the drug and the environment may be inadequate. Potent rewarding drugs like amphetamine may require fewer sessions, while substances with weaker rewarding properties such as nicotine may necessitate more.[1] Generally, 2 to 4 pairings of drug and vehicle are standard.[1] |
| Salient Environmental Cues | The cues differentiating the compartments (e.g., visual, tactile) may not be distinct enough for the animal to discriminate between them. Enhance the sensory distinctiveness of the compartments. |
| Habituation to Drug Effects | Repeated exposure to the drug can lead to tolerance, diminishing its rewarding effects. Consider this when designing the conditioning schedule. |
Issue 2: High variability in the data between subjects.
| Potential Cause | Recommended Solution |
| Inconsistent Handling | Variations in handling can induce stress, which is a significant confounding variable. Ensure all animals are handled consistently throughout the experiment to minimize stress-induced variability.[1] |
| Uncontrolled Variables | Factors such as the animal's strain, age, weight, and housing conditions can interfere with the results.[1] It is critical to standardize these variables across all experimental groups.[1] |
| Individual Differences in Drug Response | Not all animals will respond to the drug in the same manner. A larger sample size may be necessary to achieve sufficient statistical power to overcome individual variability.[3] |
| Apparatus Bias | The apparatus itself may have inherent biases, with animals showing a preference for one compartment over another even before conditioning.[4] During the habituation phase, record the time spent in each chamber to confirm the apparatus is unbiased.[1] |
Experimental Protocols
Standard Unbiased Conditioned Place Preference Protocol
This protocol outlines a typical unbiased CPP experiment.
1. Apparatus:
-
A standard CPP apparatus consists of two or more compartments with distinct sensory cues (e.g., different wall colors, floor textures).[2]
2. Phases of the Experiment:
-
Habituation (Day 1-3):
-
Conditioning (Day 4-11):
-
This phase typically lasts for 8 days, with alternating drug and vehicle administrations.[7]
-
Drug Pairing: On designated drug days, administer the substance of interest and confine the animal to its assigned compartment for a set duration (e.g., 30 minutes).[6]
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Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
The assignment of the drug-paired compartment should be counterbalanced across subjects.
-
-
Preference Test (Day 12):
Data Analysis
The preference for the drug-paired compartment is often calculated as a CPP score :
-
CPP Score = (Time in drug-paired compartment on test day) - (Time in drug-paired compartment at baseline)
A positive score indicates a preference, while a negative score suggests an aversion. Statistical analysis, such as a t-test or ANOVA, is then used to determine the significance of the observed preference.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. Reward system - Wikipedia [en.wikipedia.org]
- 4. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing (R)-CPP Extraction from Plasma
Welcome to the technical support center for the extraction of (R)-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid ((R)-CPP) from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from plasma?
This compound is a highly polar compound, which makes its separation from the aqueous plasma matrix challenging. Its zwitterionic nature, containing both a carboxylic acid and a phosphonic acid group, means its charge state is pH-dependent, influencing its solubility and interaction with extraction media. Key challenges include low recovery rates, significant matrix effects leading to ion suppression or enhancement in LC-MS analysis, and high variability between samples.[1]
Q2: Which extraction methods are suitable for this compound from plasma?
The most common techniques for extracting small molecules from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): Generally offers the cleanest extracts and can provide high recovery and reproducibility when optimized. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly effective for polar and charged analytes like this compound.[1]
-
Liquid-Liquid Extraction (LLE): Can be effective but is often challenging for highly polar compounds which may not partition well into immiscible organic solvents. Ion-pairing agents or pH adjustment are often necessary to improve recovery.
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is the least selective. It removes proteins but leaves many other matrix components that can interfere with analysis, making it more susceptible to matrix effects.[2]
Q3: What are matrix effects and how can they be minimized for this compound analysis?
Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the plasma matrix during LC-MS analysis. This can lead to inaccurate quantification. Phospholipids are major contributors to matrix effects in plasma samples.
To minimize matrix effects:
-
Choose a more selective sample preparation method: SPE, particularly mixed-mode SPE, is generally superior to LLE and PPT in removing interfering matrix components.[1][3]
-
Optimize chromatography: Ensure chromatographic separation of this compound from the bulk of matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise sensitivity if this compound concentrations are low.
Troubleshooting Guides
Low Extraction Recovery
Issue: The recovery of this compound from plasma is consistently low.
| Possible Cause | Troubleshooting Steps |
| Solid-Phase Extraction (SPE) | |
| Inappropriate Sorbent Chemistry | For a polar, zwitterionic compound like this compound, a mixed-mode sorbent (combining reversed-phase and anion/cation exchange) is often optimal. If using a purely reversed-phase sorbent (e.g., C18), retention may be poor. |
| Incorrect Sample pH | The pH of the sample load solution is critical for ion-exchange retention. For this compound, which has acidic and basic functionalities, adjust the sample pH to ensure the target functional group is charged and can interact with the sorbent. |
| Inadequate Elution Solvent | The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. Increase the organic content or, for ion-exchange, adjust the pH or add a counter-ion to the elution solvent to neutralize the charge and release the analyte. |
| Liquid-Liquid Extraction (LLE) | |
| Poor Partitioning into Organic Solvent | This compound is highly polar and will have low solubility in non-polar organic solvents. Use a more polar, water-immiscible solvent like ethyl acetate or a mixture containing a more polar solvent (e.g., isopropanol in chloroform).[4] |
| Analyte is Ionized | At physiological pH, this compound is charged and will remain in the aqueous phase. Adjust the pH of the plasma sample to suppress the ionization of one of the functional groups to increase its hydrophobicity. |
| Emulsion Formation | Emulsions at the solvent interface can trap the analyte, leading to low recovery. To break emulsions, try adding salt (salting out), centrifuging at higher speeds, or gentle swirling instead of vigorous shaking during extraction.[5] |
| Protein Precipitation (PPT) | |
| Co-precipitation of Analyte | This compound might get entrapped in the precipitated protein pellet. Ensure efficient mixing of the organic solvent with the plasma. Trying different organic solvents (e.g., methanol instead of acetonitrile) or changing the solvent-to-plasma ratio may help.[2][6] |
| Incomplete Protein Precipitation | If proteins are not fully precipitated, they can interfere with subsequent analysis and may bind to this compound. Ensure a sufficient volume of organic solvent is used (typically 3:1 or 4:1 solvent-to-plasma ratio).[7] |
High Variability in Results
Issue: Inconsistent recovery and final concentration of this compound across replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Ensure all samples are treated identically. Use calibrated pipettes and be consistent with vortexing times and centrifugation speeds. |
| Matrix Effects | High variability is a common symptom of significant and variable matrix effects. Improve the cleanup by switching to a more rigorous method like SPE or by optimizing the existing method to better remove interferences. |
| Analyte Instability | This compound may be susceptible to degradation under certain pH or temperature conditions. Process samples promptly and keep them on ice or at a controlled temperature. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance characteristics of SPE, LLE, and PPT for the extraction of polar compounds from plasma. Values are indicative and will vary depending on the specific protocol and analyte.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical Recovery | 70-100% | 50-80% | >80% (but with high matrix)[2] |
| Matrix Effect | Low to Moderate | Moderate | High[1][8] |
| Selectivity | High | Moderate | Low |
| Reproducibility | High | Moderate to High | Moderate |
| Speed | Moderate | Slow | Fast |
| Cost per Sample | High | Low | Low |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method developed for the analysis of CPP in mouse plasma and is suitable for this compound.[1]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 0.01N HCl, vortex, and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 700 µL of 1.5% NH₄OH to basify the solution.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol containing a small percentage of formic or acetic acid to neutralize the analyte).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol (Adapted for a Polar Zwitterionic Compound)
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Adjust the pH of the sample to ~2-3 with a small volume of a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid group.
-
-
Extraction:
-
Add 600 µL of a polar, water-immiscible organic solvent (e.g., ethyl acetate or a 3:1 mixture of chloroform and isopropanol).[4]
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protein Precipitation (PPT) Protocol
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (or methanol).[7]
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Dry-down and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase to minimize solvent mismatch with the mobile phase.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Protein Precipitation (PPT) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of D-CPPene and (R)-CPP: Potency and Efficacy as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-CPPene and (R)-CPP, two potent competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. The following sections detail their respective potencies, efficacies, and the experimental protocols used to determine these characteristics, offering a valuable resource for researchers in neuroscience and pharmacology.
Introduction
D-CPPene (SDZ EAA 494) and this compound are structurally related piperazine derivatives that act as competitive antagonists at the glutamate binding site of the NMDA receptor. Their ability to inhibit NMDA receptor-mediated excitatory neurotransmission has made them valuable tools in studying the physiological and pathological roles of the NMDA receptor, with potential therapeutic applications in a range of neurological disorders, including epilepsy, neurodegenerative diseases, and neuropathic pain. This guide synthesizes available data to offer a direct comparison of their pharmacological profiles.
Data Presentation: Potency and Efficacy
The potency and efficacy of D-CPPene and this compound have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from comparative studies.
In Vitro Potency: Inhibition of NMDA Receptor Subtypes
The antagonistic activity of D-CPPene and this compound has been characterized at different recombinant NMDA receptor subtypes, revealing distinct selectivity profiles.
| Compound | NR1/NR2A (Kᵢ, μM) | NR1/NR2B (Kᵢ, μM) | NR1/NR2C (Kᵢ, μM) | NR1/NR2D (Kᵢ, μM) |
| D-CPPene | 0.04 | 0.27 | 0.63 | 1.99 |
| This compound | 0.041 | 0.27 | 0.63 | 1.99 |
Data sourced from a study evaluating antagonist blockade of glutamate/glycine-evoked currents in Xenopus oocytes expressing recombinant NMDA receptors.
In Vivo Efficacy: Anticonvulsant Activity
A direct comparison of the anticonvulsant effects of D-CPPene and this compound against sound-induced clonic seizures in DBA/2 mice demonstrates their potency following both intraperitoneal and oral administration.[1]
| Compound | Administration Route | ED₅₀ (μmol/kg) |
| D-CPPene | Intraperitoneal (i.p.) | 1.54 |
| Oral (p.o.) | 40.19 | |
| This compound | Intraperitoneal (i.p.) | 2.75 |
| Oral (p.o.) | 65.80 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide descriptions of key experimental protocols used to characterize D-CPPene and this compound.
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of D-CPPene and this compound for the NMDA receptor.
Materials:
-
Radioligand: [³H]CGP-39653, a high-affinity competitive NMDA receptor antagonist.
-
Receptor Source: Well-washed rat brain membranes or membranes from cells expressing specific recombinant NMDA receptor subtypes.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand, such as L-glutamic acid (1 mM).
-
Test Compounds: D-CPPene and this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Crude synaptic membranes are prepared from the chosen receptor source.
-
Incubation: A specific concentration of the radioligand ([³H]CGP-39653, e.g., 5 nM) is incubated with the membrane preparation in the assay buffer.
-
Competition: The incubation is performed in the absence (total binding) or presence of increasing concentrations of the test compounds (D-CPPene or this compound). A separate set of tubes containing a high concentration of a non-radiolabeled ligand is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 120 minutes at 4°C).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Anticonvulsant Activity Assay (DBA/2 Mice)
This in vivo assay assesses the ability of a compound to protect against seizures in a genetically susceptible mouse strain.
Objective: To determine the median effective dose (ED₅₀) of D-CPPene and this compound required to prevent sound-induced seizures.
Animal Model: DBA/2 mice, which are genetically predisposed to audiogenic seizures.
Procedure:
-
Animal Acclimatization: Mice are acclimated to the testing environment.
-
Drug Administration: Different groups of mice are administered varying doses of D-CPPene or this compound via the desired route (e.g., intraperitoneal or oral). A control group receives the vehicle.
-
Time to Peak Effect: The anticonvulsant testing is performed at the time of expected peak drug effect, which is determined in preliminary studies (e.g., 1-2 hours for i.p. and 3-4 hours for oral administration).[1]
-
Audiogenic Seizure Induction: Each mouse is placed in a sound-attenuating chamber and exposed to a high-intensity sound stimulus (e.g., a bell or a specific frequency tone) for a set duration (e.g., 60 seconds).
-
Seizure Scoring: The occurrence and severity of seizures (e.g., wild running, clonic seizures, tonic seizures) are observed and scored by a trained experimenter who is blinded to the treatment groups.
-
Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined. The ED₅₀, the dose that protects 50% of the animals, is then calculated using probit analysis.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacology of D-CPPene and this compound.
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of D-CPPene and this compound.
Caption: General experimental workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo anticonvulsant activity study in DBA/2 mice.
Conclusion
Both D-CPPene and this compound are highly potent competitive NMDA receptor antagonists. In vitro data suggests they have very similar affinities for the major NMDA receptor subtypes. However, in vivo studies on anticonvulsant activity indicate that D-CPPene is more potent than this compound following both intraperitoneal and oral administration in mice.[1] The choice between these two compounds for research purposes may, therefore, depend on the specific experimental paradigm, the desired route of administration, and the target NMDA receptor subtype population. The detailed experimental protocols and workflows provided in this guide should aid researchers in designing and interpreting studies involving these important pharmacological tools.
References
A Researcher's Guide to Validating (R)-CPP Target Engagement in the Central Nervous System
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within the Central Nervous System (CNS) is a critical step in the development of novel treatments for neurological disorders. This guide provides a comparative overview of established methods for validating the target engagement of (R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ((R)-CPP), a potent and selective NMDA receptor antagonist.
This compound's primary target is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication. Dysregulation of NMDA receptor activity is implicated in a variety of CNS disorders, making it a significant therapeutic target.[1] Validating that this compound effectively engages NMDA receptors in the brain is paramount for interpreting preclinical efficacy studies and guiding clinical development.
This guide details and compares several key methodologies for assessing this compound target engagement, including in vivo imaging, ex vivo tissue analysis, neurochemical monitoring, and electrophysiological approaches. We present quantitative data in structured tables for easy comparison and provide detailed experimental protocols for cornerstone experiments. Additionally, signaling pathway and experimental workflow diagrams are included to visually articulate the complex processes involved.
Comparative Analysis of Target Validation Methods
The selection of a method to validate this compound target engagement depends on various factors, including the specific research question, available resources, and the desired level of spatial and temporal resolution. The following table summarizes the key quantitative parameters of commonly employed techniques.
| Method | Primary Outcome | Spatial Resolution | Temporal Resolution | Invasiveness | Key Advantages | Key Disadvantages |
| Positron Emission Tomography (PET) | Receptor Occupancy (%) | Millimeters | Minutes to Hours | Minimally Invasive | Non-invasive, translational to humans, provides quantitative occupancy data. | Requires a specific radioligand, expensive, limited spatial resolution.[2] |
| Magnetic Resonance Spectroscopy (MRS) | Neurochemical concentration changes (e.g., GABA) | Centimeters | Minutes | Non-Invasive | Non-invasive, measures downstream effects of target engagement.[3] | Indirect measure of target engagement, lower sensitivity than PET. |
| Autoradiography (ex vivo) | Radioligand binding density | Micrometers | Static (post-mortem) | Highly Invasive | High spatial resolution, allows for detailed regional analysis. | Not a direct measure of in vivo occupancy, requires radiolabeled compound. |
| Tissue Homogenate Binding (ex vivo) | Drug concentration in brain tissue (ng/g) | None (bulk tissue) | Static (post-mortem) | Highly Invasive | Direct measurement of drug levels in the CNS.[4] | Does not directly confirm binding to the target. |
| Microdialysis | Extracellular neurotransmitter levels (e.g., glutamate) | Millimeters | Minutes | Highly Invasive | Provides real-time neurochemical information in specific brain regions.[5] | Invasive, can cause tissue damage, limited to soluble analytes. |
| Electrophysiology (in vivo/in vitro) | Changes in neuronal firing, synaptic plasticity (LTP) | Micrometers | Milliseconds | Highly Invasive | Direct functional measure of target engagement at the neuronal level.[6][7] | Invasive (in vivo), in vitro may not fully recapitulate the in vivo environment.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound action and the rationale behind the validation methods, it is crucial to visualize the underlying biological processes and experimental procedures.
This diagram illustrates how this compound acts as a competitive antagonist at the NMDA receptor, preventing the binding of glutamate and subsequent calcium influx, thereby modulating downstream signaling pathways.
This workflow outlines the key steps involved in a typical preclinical PET imaging study to determine the in vivo receptor occupancy of this compound.
Detailed Experimental Protocols
To facilitate the implementation of these techniques, detailed protocols for two key methods are provided below.
Protocol 1: In Vivo PET Imaging for NMDA Receptor Occupancy
Objective: To quantify the percentage of NMDA receptors occupied by this compound in the living brain.
Materials:
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
NMDA receptor-specific radioligand (e.g., [¹¹C]ABP688 or a suitable alternative)
-
This compound solution for injection
-
Vehicle solution (control)
-
Animal model (e.g., male Wistar rats, 250-300g)
-
Tail vein catheterization supplies
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging session. Place a catheter in the tail vein for administration of the radioligand and test compound.
-
Drug Administration: Administer a specific dose of this compound or vehicle solution intravenously or intraperitoneally at a predetermined time before the radioligand injection.
-
Radioligand Injection: Inject a bolus of the NMDA receptor radioligand via the tail vein catheter.
-
PET Scan: Acquire dynamic PET data for 60-90 minutes.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on brain areas with high NMDA receptor density (e.g., hippocampus, cortex).
-
Data Analysis: Generate time-activity curves for each ROI. Calculate the binding potential (BP_ND) for both the vehicle and this compound treated groups. Receptor occupancy is then calculated using the formula: Occupancy (%) = [(BP_ND_vehicle - BP_ND_drug) / BP_ND_vehicle] * 100
Protocol 2: Ex Vivo Autoradiography for Regional Binding Assessment
Objective: To visualize and quantify the regional distribution of this compound binding to NMDA receptors in the brain.
Materials:
-
Radiolabeled this compound or a competing NMDA receptor radioligand (e.g., [³H]MK-801)
-
This compound (unlabeled)
-
Animal model
-
Cryostat
-
Phosphor imaging plates or film cassettes
-
Image analysis software
Procedure:
-
Animal Dosing: Administer this compound or vehicle to the animals.
-
Tissue Collection: At a specified time after dosing, euthanize the animals and rapidly extract the brains.
-
Tissue Preparation: Freeze the brains and section them into thin (e.g., 20 µm) coronal or sagittal sections using a cryostat. Mount the sections on microscope slides.
-
Incubation:
-
For direct binding: Incubate the sections with a solution containing the radiolabeled this compound.
-
For competitive binding: Incubate the sections with a solution containing a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of unlabeled this compound.
-
-
Washing: Wash the sections to remove unbound radioligand.
-
Imaging: Expose the dried sections to a phosphor imaging plate or autoradiographic film.
-
Data Analysis: Quantify the optical density of the resulting autoradiograms in different brain regions using image analysis software. For competitive binding studies, calculate the IC₅₀ value of this compound.
Conclusion
The validation of this compound target engagement in the CNS is a multifaceted process that can be approached using a variety of powerful techniques. The choice of methodology should be guided by the specific scientific question and available resources. In vivo imaging techniques like PET offer the significant advantage of being non-invasive and translatable to clinical studies, providing a direct measure of receptor occupancy. Ex vivo methods, while invasive, provide high-resolution anatomical detail of drug-target interaction. Neurochemical and electrophysiological approaches offer insights into the functional consequences of target engagement at the circuit and cellular levels.[5][6] By combining data from these complementary methods, researchers can build a comprehensive understanding of this compound's pharmacodynamics in the CNS, ultimately accelerating the development of this promising therapeutic candidate.
References
- 1. Evaluation of CPP, a selective NMDA antagonist, in various rodent models of epilepsy. Comparison with other NMDA antagonists, and with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Detection of CPP-115 Target Engagement in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of (R)-CPP and CGS 19755
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used competitive N-methyl-D-aspartate (NMDA) receptor antagonists: (R)-CPP and CGS 19755. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction
This compound (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) and CGS 19755 (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid) are potent and selective competitive antagonists at the glutamate binding site of the NMDA receptor. Their high affinity and selectivity have made them invaluable tools in neuroscience research to probe the physiological and pathological roles of NMDA receptors. While both compounds share a primary mechanism of action, subtle differences in their selectivity profiles may be critical for the interpretation of experimental results.
Quantitative Selectivity Profile
The following tables summarize the binding affinities of this compound and CGS 19755 for various NMDA receptor subtypes.
Table 1: NMDA Receptor Subtype Binding Affinity of this compound
| Receptor Subtype | Kᵢ (μM) |
| GluN2A | 0.041 |
| GluN2B | 0.27 |
| GluN2C | 0.63 |
| GluN2D | 1.99 |
This compound demonstrates a notable selectivity for GluN2A-containing NMDA receptors.
Table 2: NMDA Receptor Binding Affinity of CGS 19755
| Receptor | IC₅₀ (nM) | pA₂ |
| NMDA Receptor | 50[1] | 5.94[1] |
Off-Target Selectivity
Both this compound and CGS 19755 exhibit a high degree of selectivity for the NMDA receptor over other neurotransmitter receptors.
Table 3: Off-Target Binding Profile
| Compound | Off-Target Screening Results |
| This compound | Inactive when tested at 10 µM against 21 other putative neurotransmitter receptors, including quisqualate and kainate receptors.[2] |
| CGS 19755 | Failed to interact with 23 other receptor types, including the quisqualate and kainate subtypes of glutamate receptors.[1][3] |
Signaling & Experimental Workflow Visualizations
To further elucidate the context in which these antagonists are used, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Experimental Protocols
The determination of binding affinity for this compound and CGS 19755 is typically performed using a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for NMDA Receptors
1. Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[4]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[4]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).[4]
-
Store the membrane aliquots at -80°C until use.[4]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation on ice.
-
Prepare serial dilutions of the test compound (this compound or CGS 19755).
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a non-labeled ligand, e.g., L-glutamate), and competitor binding (radioligand + serial dilutions of the test compound).[4]
-
Add the membrane preparation to each well.
-
Add a specific NMDA receptor radioligand (e.g., [³H]CGP 39653 or [³H]CGS 19755) at a concentration close to its Kd.[5]
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]
3. Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).[4]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.[4]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Both this compound and CGS 19755 are highly selective and potent competitive antagonists of the NMDA receptor. This compound shows a clear preference for GluN2A-containing receptors, a detail that is valuable for studies aiming to dissect the roles of different NMDA receptor subtypes. While a detailed subtype selectivity profile for CGS 19755 is less defined in publicly available literature, its high overall potency and selectivity for the NMDA receptor make it a robust tool for general blockade of NMDA receptor function. The choice between these two compounds should be guided by the specific requirements of the research question, particularly whether differentiation between GluN2 subtypes is a critical experimental parameter.
References
- 1. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validating Pharmacological and Genetic Models of NMDA Receptor Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise role of N-methyl-D-aspartate (NMDA) receptors in neuronal signaling and disease is paramount. Both pharmacological antagonists, such as (R)-CPP, and genetic knockout models are powerful tools in this endeavor. This guide provides a framework for cross-validating findings from these two approaches, offering a deeper and more nuanced understanding of NMDA receptor function.
The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[1] The specific subunit composition dictates the receptor's pharmacological and biophysical properties.[2] (R)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, or this compound, is a potent and selective competitive antagonist that binds to the glutamate site on the GluN2 subunit, exhibiting a preference for GluN2A-containing receptors.[3] Genetic knockout models, on the other hand, allow for the investigation of the complete absence of a specific receptor subunit, providing insights into its fundamental role in development and function.
Comparing Phenotypes: this compound Administration vs. Genetic Knockout
A direct comparison of the behavioral and physiological outcomes of this compound administration and genetic knockout of specific NMDA receptor subunits reveals both overlapping and distinct phenotypes. This highlights the complementary nature of these techniques.
| Phenotypic Domain | This compound Administration (Acute) | GluN1 Knockout (Global) | GluN2A Knockout | GluN2B Knockout (Forebrain-specific) |
| Viability | N/A (transient effect) | Postnatal lethality[4] | Viable[3] | Viable[1] |
| Motor Function | Impaired traction reflex (muscle relaxant effects)[5] | N/A | Generally normal, some reports of hyperactivity[3] | Generally normal |
| Learning & Memory | Dose-dependent impairment of contextual memory formation[6] | N/A | Impaired contextual fear conditioning and spatial working memory[3][5] | Impaired spatial learning and discrimination learning[1][7] |
| Synaptic Plasticity | Blocks the induction of long-term potentiation (LTP)[8] | N/A | Reduced hippocampal LTP[9] | Impaired long-term depression (LTD)[1] |
| Seizure Susceptibility | Anticonvulsant effects[5] | N/A | Increased seizure susceptibility with reduced expression[10] | N/A |
| Social Behavior | Not extensively studied | N/A | Impaired social novelty preference[11] | Generally normal |
This table summarizes general findings and may not encompass all reported phenotypes, which can vary based on genetic background, age, and specific experimental paradigms.
Experimental Protocols for Cross-Validation
To effectively cross-validate findings, a multi-tiered experimental approach is recommended, encompassing behavioral, electrophysiological, and molecular analyses.
Behavioral Analysis
Objective: To compare the effects of this compound and genetic knockout on complex behaviors known to be modulated by NMDA receptors.
Methodology:
-
Animal Models: Utilize wild-type littermates and conditional or global knockout mice for the NMDA receptor subunit of interest (e.g., GluN2A or GluN2B).
-
This compound Administration:
-
Dose-Response: Establish a dose-response curve for this compound in wild-type animals for the specific behavioral task to identify effective and sublethal doses. Doses ranging from 1 to 10 mg/kg (i.p.) have been shown to be effective in mice.[6][8]
-
Administration Route and Timing: Administer this compound intraperitoneally (i.p.) 30 minutes prior to the behavioral task to ensure peak brain concentration.
-
-
Behavioral Paradigms:
-
Learning and Memory:
-
Morris Water Maze: To assess spatial learning and memory.
-
Contextual Fear Conditioning: To evaluate associative fear learning.
-
Novel Object Recognition: To test recognition memory.
-
-
Motor Function:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Sensorimotor Gating:
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: To assess sensorimotor gating, which is often disrupted in models of psychosis.
-
-
Electrophysiological Analysis
Objective: To compare the effects of this compound and genetic knockout on synaptic transmission and plasticity.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from adult wild-type and knockout mice.
-
Electrophysiological Recordings:
-
Field Excitatory Postsynaptic Potentials (fEPSPs): Record fEPSPs in response to stimulation of relevant pathways (e.g., Schaffer collaterals in the hippocampus).
-
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Induction: Use standard high-frequency or low-frequency stimulation protocols to induce LTP and LTD, respectively.
-
-
This compound Application: Bath-apply this compound at relevant concentrations (e.g., 10-100 µM) to brain slices from wild-type animals and compare the effects on baseline synaptic transmission and the induction of plasticity to those observed in slices from knockout animals.
Molecular and Biochemical Analysis
Objective: To investigate the downstream molecular consequences of pharmacological and genetic manipulation of NMDA receptors.
Methodology:
-
Tissue Collection: Collect brain tissue from treated and untreated wild-type and knockout animals.
-
Western Blotting: Quantify the protein levels of NMDA receptor subunits and downstream signaling molecules (e.g., CaMKII, CREB) to assess compensatory changes in knockout animals and the acute effects of this compound.
-
Immunohistochemistry: Visualize the localization and expression patterns of NMDA receptor subunits and other synaptic proteins in different brain regions.
Visualizing the Mechanisms of Disruption
To conceptualize the distinct yet related mechanisms of this compound action and genetic knockout, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for cross-validation.
Caption: NMDA receptor signaling and points of intervention.
Caption: Experimental workflow for cross-validation.
By systematically comparing the outcomes of pharmacological blockade with this compound and genetic deletion of specific NMDA receptor subunits, researchers can achieve a more comprehensive and validated understanding of the intricate roles these receptors play in brain function and disease. This integrated approach is crucial for the development of novel therapeutic strategies targeting the NMDA receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. GluN2B-mediated regulation of silent synapses for receptor specification and addiction memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-) CPP, an NMDA receptor antagonist, blocks the induction of commissural-CA3 LTP in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reduced Expression of Hippocampal GluN2A-NMDAR Increases Seizure Susceptibility and Causes Deficits in Contextual Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of (RS)-CPP and its (R)-enantiomer as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a detailed experimental comparison between the racemic mixture (RS)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, known as (RS)-CPP, and its resolved (R)-enantiomer. Both are potent competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity, learning, and memory. Understanding the stereospecific differences in their pharmacological activity is crucial for the precise design and interpretation of neuroscience research and the development of targeted therapeutics.
Data Presentation: In Vitro and In Vivo Activity
Experimental evidence consistently demonstrates that the antagonistic activity of CPP resides primarily in the (R)-enantiomer. The (R)-isomer is a significantly more potent NMDA receptor antagonist than the racemate.
Table 1: Comparative In Vitro Binding Affinities (Ki) of (R)-CPP at NMDA Receptor Subunits
| NMDA Receptor Subunit | This compound Ki (μM) |
| GluN2A | 0.041[1] |
| GluN2B | 0.27[1] |
| GluN2C | 0.63[1] |
| GluN2D | 1.99[1] |
Table 2: Comparative In Vivo Efficacy of (RS)-CPP and this compound
| Experimental Model | Compound | Efficacy (ED50 / IC50) | Species |
| Audiogenic Seizures (DBA/2 mice) | (RS)-CPP | 1.5 mg/kg (i.p.) | Mouse |
| NMDA-induced Seizures (CF-1 mice) | (RS)-CPP | 1.9 mg/kg (i.p.) | Mouse |
| Contextual Fear Conditioning | This compound | 3.1 mg/kg (i.p.) | Mouse |
Key Experimental Protocols
NMDA Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Objective: To quantify the affinity of (RS)-CPP and its enantiomers for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (a rich source of NMDA receptors)
-
Radioligand (e.g., [³H]CGS 19755 or [³H]CPP)
-
Test compounds: (RS)-CPP, this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in assay tubes.
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + a high concentration of a non-labeled NMDA receptor antagonist (e.g., unlabeled CPP).
-
Test Compound: Membranes + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Audiogenic Seizure Model in DBA/2 Mice
This in vivo model is used to assess the anticonvulsant properties of a compound. DBA/2 mice are genetically susceptible to seizures induced by high-intensity sound.[2][3][4][5]
Objective: To determine the effective dose (ED50) of (RS)-CPP or this compound required to prevent audiogenic seizures.
Materials:
-
DBA/2 mice (typically 21-28 days of age, when susceptibility is maximal)[2]
-
Sound-attenuating chamber equipped with a sound source (e.g., a bell or speaker) capable of producing a high-intensity acoustic stimulus (e.g., 100-120 dB).[2]
-
Test compound: (RS)-CPP or this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the mice via a specified route (e.g., intraperitoneal injection) at various doses. Allow a predetermined amount of time for the compound to be absorbed and distributed.
-
Acclimation: Place each mouse individually in the sound-attenuating chamber for a brief acclimation period.
-
Auditory Stimulus: Expose the mouse to the high-intensity auditory stimulus for a set duration (e.g., 60 seconds).
-
Observation: Observe the mouse for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic-clonic seizures.
-
Data Analysis: For each dose group, determine the percentage of mice protected from seizures. Calculate the ED50, the dose at which 50% of the animals are protected from the seizure endpoint.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling cascade and the antagonistic action of CPP.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for determining NMDA receptor binding affinity.
References
- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 3. Genetically epilepsy-prone rats (GEPRs) and DBA/2 mice: Two animal models of audiogenic reflex epilepsy for the evaluation of new generation AEDs [pubmed.ncbi.nlm.nih.gov]
- 4. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
- 5. researchgate.net [researchgate.net]
Assessing the Reproducibility of Key (R)-CPP Behavioral Findings: A Comparative Guide
(R)-CPP (3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) , a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been instrumental in elucidating the role of NMDA receptor-mediated glutamatergic neurotransmission in various central nervous system functions. This guide provides a comparative analysis of the reproducibility of key behavioral findings associated with this compound, focusing on its effects on learning and memory, as well as motor activity. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the consistency of this compound's behavioral profile across different studies.
Key Behavioral Findings: A Comparative Analysis
The primary behavioral effects of this compound revolve around its potent modulation of learning and memory processes, with a notable impact on hippocampal-dependent tasks. Its influence on motor activity is less pronounced and appears to be more variable across studies.
Learning and Memory: Contextual Fear Conditioning
One of the most robust and reproducible findings is the dose-dependent impairment of contextual fear conditioning by this compound. This behavioral paradigm, which assesses an animal's ability to associate a specific environment with an aversive stimulus, is heavily reliant on hippocampal function, a brain region with a high density of NMDA receptors.
Table 1: Comparison of this compound Effects on Contextual Fear Conditioning
| Study / Finding | Animal Model | This compound Dose Range (mg/kg, i.p.) | Key Quantitative Outcome | Reported IC50/EC50 |
| Laha et al. (2022) | Male C57BL/6J x 129SF2/J mice | 1, 2, 2.5, 3, 9 | Dose-dependent suppression of freezing behavior. | IC50: 2.3 mg/kg |
| Laha et al. (bioRxiv, 2022) | Mice | 0.3, 1, 3, 10 | Dose-dependent reduction in freezing in the Context Pre-exposure Facilitation Effect (CPFE) paradigm. | IC50: 3.1 mg/kg |
The data consistently demonstrate that systemic administration of this compound prior to the conditioning phase impairs the formation of contextual fear memory. The reported IC50 values for this effect are remarkably similar across different studies, falling within the 2-3 mg/kg range, suggesting a high degree of reproducibility for this behavioral outcome.
Learning and Memory: Conditioned Place Preference
Conditioned Place Preference (CPP) is another widely used paradigm to assess the rewarding or aversive properties of drugs and their effects on associative learning. While the role of NMDA receptors in the neural circuits underlying addiction and reward is well-established, direct and reproducible quantitative data on the effects of this compound in the CPP paradigm are less prevalent in the literature compared to contextual fear conditioning. NMDA receptor antagonists, in general, have been shown to disrupt the acquisition of CPP for various drugs of abuse. However, specific dose-response studies using this compound in this context are not as consistently reported.
Motor Activity
The effect of this compound on spontaneous locomotor activity appears to be less consistent across studies, with some reports indicating minimal to no effect at doses that produce significant cognitive impairment, while others observe alterations, particularly at higher doses.
Table 2: Comparison of this compound Effects on Motor Activity
| Study / Finding | Animal Model | This compound Dose Range (mg/kg, i.p.) | Key Quantitative Outcome | Conclusion |
| Laha et al. (2022) | Male C57BL/6J x 129SF2/J mice | 1, 2, 2.5, 3, 9 | Number of crossovers in an activity grid. | No significant dose-dependent alteration of motor activity. |
| Laha et al. (bioRxiv, 2022) | Mice | 0.3, 1, 3, 10 | Mobility during context pre-exposure. | Dose-dependent reduction in mobility, significant at 3 and 10 mg/kg. |
The variability in findings regarding motor activity may be attributable to differences in experimental protocols, such as the specific apparatus used, the time point of observation after injection, and the baseline activity levels of the animal strains. This suggests that while this compound can influence motor behavior, this effect is more sensitive to experimental parameters and may be less robustly reproducible than its effects on contextual memory.
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies for the primary behavioral assays are provided below.
Contextual Fear Conditioning Protocol
This protocol is a standard method for assessing fear-based learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock. The chamber is placed within a sound-attenuating cubicle.
-
Procedure:
-
Day 1 (Conditioning): The animal is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes). A conditioned stimulus (CS), such as a tone, may be presented, followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 1-2 seconds). This pairing can be repeated. This compound or vehicle is administered systemically (e.g., intraperitoneally) 30-60 minutes before placing the animal in the chamber.
-
Day 2 (Context Test): The animal is returned to the same conditioning chamber without the presentation of the footshock. Behavior, specifically "freezing" (complete immobility except for respiration), is recorded and quantified for a set period (e.g., 5 minutes).
-
Day 3 (Cued Test - Optional): The animal is placed in a novel context, and after a baseline period, the CS (tone) is presented. Freezing behavior is again quantified. This test assesses fear associated with the cue, which is typically less dependent on the hippocampus.
-
Conditioned Place Preference Protocol
This protocol is used to evaluate the rewarding or aversive properties of a substance.
-
Apparatus: A two- or three-compartment chamber. The compartments are distinct in terms of visual and tactile cues (e.g., different wall colors and floor textures).
-
Procedure:
-
Phase 1 (Pre-Conditioning/Habituation): The animal is allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference for a particular compartment.
-
Phase 2 (Conditioning): Over several days, the animal receives injections of the test substance (e.g., a drug of abuse) and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment. The administration of this compound would typically occur before the injection of the conditioning substance to assess its effect on the acquisition of the preference.
-
Phase 3 (Post-Conditioning/Test): The animal, in a drug-free state, is again allowed to freely explore the entire apparatus. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the NMDA receptor, a key component of the glutamatergic signaling pathway crucial for synaptic plasticity.
Caption: this compound competitively blocks the NMDA receptor, preventing glutamate binding and subsequent calcium influx.
Experimental Workflows
Safety Operating Guide
Navigating the Disposal of (R)-CPP: A Guide for Laboratory Professionals
Proper disposal of laboratory chemicals is a critical aspect of ensuring safety and environmental responsibility. For researchers and scientists working with (R)-CPP ((R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), understanding its classification and corresponding disposal procedures is essential. This guide provides a comprehensive overview of the recommended disposal plan for this compound, grounded in safety data and general laboratory best practices.
This compound Safety Profile
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This classification is a key determinant in its recommended disposal route. The following table summarizes the relevant safety data, which indicates a low hazard potential.
| Metric | Classification/Rating | Description |
| GHS Classification | Not Classified | The substance does not meet the criteria for classification as hazardous under GHS guidelines. |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | Materials that pose no health hazard, will not burn, and are stable, even under fire conditions. |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 | Minimal or no significant risk to health, flammability, or reactivity. |
General Laboratory Protocol for the Disposal of this compound
Given that this compound is not classified as hazardous, its disposal does not typically require specialized hazardous waste procedures. However, it is imperative to follow institutional and local regulations, as some jurisdictions may have specific rules for the disposal of any laboratory chemical. The following protocol outlines the general steps for the proper disposal of this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
-
Appropriate waste container (for solid waste)
-
Water (for dissolving and rinsing)
-
pH paper (if other substances are present in the solution)
Procedure for Unused Solid this compound:
-
Consult Local Regulations: Before proceeding, confirm your institution's and local authorities' guidelines for the disposal of non-hazardous chemical waste.
-
Containerization: If disposing of the solid, ensure it is in a clearly labeled, sealed container.
-
Waste Stream: Dispose of the container in the designated non-hazardous solid chemical waste stream. Do not mix with general trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Procedure for Aqueous Solutions of this compound:
-
Confirmation of Non-Hazardous Contents: Ensure the solution only contains this compound and water or another non-hazardous solvent. If other chemicals are present, the disposal method must account for the hazards of all components.
-
Neutralization (if necessary): If the solution has been mixed with acidic or basic compounds, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: For small quantities, dilute the aqueous solution of this compound with a significant amount of water (at least 20 parts water to 1 part solution).
-
Sewer Disposal: Pour the diluted solution down the drain, followed by flushing with ample water. This should only be done if permitted by your local wastewater authority and institutional policies for non-hazardous chemical solutions.[1][2][3][4][5]
Procedure for Empty this compound Containers:
-
Rinsing: Triple rinse the empty container with water.
-
Collection of Rinsate: The rinsate can typically be disposed of down the drain with copious amounts of water, following the procedure for aqueous solutions.
-
Container Disposal: After rinsing, deface or remove the label and dispose of the container in the appropriate recycling or general waste stream, as per your institution's guidelines.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. vumc.org [vumc.org]
Navigating the Safe Handling of (R)-CPP: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the potent NMDA receptor antagonist (R)-CPP, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. While the available Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, the compound's potent neuroactive properties necessitate a cautious and thorough approach to its handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specifications and Usage |
| Primary Barrier | Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are compatible with the solvents used for this compound solutions. Change gloves immediately if contaminated. |
| Lab Coat | A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from potential splashes. | |
| Secondary Barrier | Eye Protection | Chemical splash goggles are mandatory to protect against accidental splashes or aerosols. |
| Face Shield | In addition to goggles, a face shield should be worn when there is a higher risk of splashes, such as during bulk handling or solution preparation. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles or aerosols. |
| Respirator | While the SDS does not mandate respiratory protection, for potent neuroactive compounds, a NIOSH-approved respirator (e.g., N95 or higher) is advisable, especially when working with larger quantities or if engineering controls are not fully adequate.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will further enhance safety. The following workflow outlines the key stages from preparation to post-handling procedures.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a designated, sealed waste container for halogenated or non-halogenated solvents, as appropriate.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a separate, sealed waste bag labeled as "contaminated chemical waste."
Disposal Procedure:
All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
By adhering to these stringent safety and disposal protocols, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for themselves and their colleagues while advancing critical scientific endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
